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Foundational

Mechanism of Action of 4-Methoxybutane-1-Sulfonyl Fluoride in SuFEx Chemistry: A Technical Guide for Chemical Biology and Drug Discovery

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes. While ear...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes. While early SuFEx applications relied heavily on aryl sulfonyl fluorides, the field has increasingly pivoted toward aliphatic sulfonyl fluorides to achieve superior physiological stability and context-specific reactivity.

As a Senior Application Scientist, I present this whitepaper to deconstruct the mechanistic logic behind 4-Methoxybutane-1-sulfonyl fluoride (MBSF) (CAS: 1227250-28-3). By analyzing its structural electronics, spatial activation requirements, and experimental handling, this guide provides drug development professionals with a self-validating framework for deploying aliphatic SuFEx hubs in complex biological systems.

Structural and Electronic Profiling of MBSF

To understand the utility of MBSF, we must first examine the causality behind its structural design. MBSF is not a highly reactive electrophile; rather, it is a "sleeping beauty" warhead designed for extreme chemoselectivity.

  • The Aliphatic S(VI) Center: Unlike aryl sulfonyl fluorides, where the aromatic ring can withdraw electron density and stabilize transition states via resonance, the sp3 -hybridized butane chain of MBSF acts as an inductive electron donor. This significantly decreases the electrophilicity of the hexavalent sulfur center, rendering the S-F bond highly resistant to spontaneous hydrolysis in aqueous media [1].

  • The Fluoride Leaving Group: The S-F bond possesses a high bond dissociation energy. Fluoride is a poor leaving group under neutral conditions due to electrostatic repulsion between its lone pairs and incoming nucleophiles. It requires specific microenvironmental activation to depart [2].

  • The Methoxy Terminus: The terminal ether oxygen serves a dual purpose. First, it enhances the aqueous solubility of the aliphatic chain. Second, it acts as a hydrogen-bond acceptor, providing a structural anchor that helps orient the molecule within a protein binding pocket, increasing the residence time necessary for SuFEx activation.

The Core Mechanism of Action: Spatial Activation

The defining characteristic of MBSF in biological SuFEx chemistry is its reliance on context-specific spatial activation . The mechanism of action does not proceed via simple bimolecular collision; it requires a highly orchestrated enzymatic microenvironment.

Phase I: Pre-Reaction Inertness

In bulk physiological buffer (pH 7.4), MBSF is entirely inert. Water molecules are insufficiently nucleophilic to overcome the steric and electronic shielding of the aliphatic S(VI)-F bond.

Phase II: The Proximity Effect and Polarization

When MBSF enters a specific protein binding pocket, the warhead is spatially constrained. Activation occurs when a hydrogen-bond donor within the pocket (e.g., the imidazole N-H of Histidine or the hydroxyl of Tyrosine) coordinates with the fluorine atom. This H-bonding polarizes the S-F bond, pulling electron density away from the sulfur and dramatically increasing its electrophilicity [3].

Phase III: Nucleophilic Attack and Adduct Formation

Once polarized, a proximal nucleophile—typically the hydroxyl of Serine/Threonine/Tyrosine or the primary amine of Lysine—attacks the S(VI) center. The reaction proceeds through a trigonal bipyramidal transition state. The protonated (or H-bonded) fluoride ion is expelled, resulting in a highly stable, irreversible sulfonate ester or sulfonamide covalent linkage.

Mechanism A Pre-Reaction State (MBSF + Protein) B Spatial Activation (H-Bonding to F) A->B Pocket Binding C Nucleophilic Attack (Ser/Tyr/Lys Residue) B->C Bond Polarization D Trigonal Bipyramidal Transition State C->D SN2-like Attack E Covalent Adduct (Stable S-O/S-N Bond) D->E F- Expulsion

Caption: The context-specific SuFEx activation pathway of MBSF within a protein microenvironment.

Quantitative Reactivity Profiling

The selection of an aliphatic sulfonyl fluoride over traditional electrophiles is driven by the need to eliminate off-target toxicity. The following table summarizes the causal relationship between structural class and biological performance.

PropertySulfonyl ChloridesAryl Sulfonyl FluoridesAliphatic Sulfonyl Fluorides (e.g., MBSF)
S(VI) Electrophilicity Very HighModerateLow
Hydrolytic Stability (pH 7.4) Poor (Minutes)Good (Hours to Days)Excellent (Days to Weeks)
Target Selectivity PromiscuousHighExtremely High (Context-Dependent)
Primary Activation Mode Intrinsic ReactivityBase Catalysis / ProximityStrict Spatial / H-Bond Activation

Data synthesized from comparative SuFEx stability assays [4]. MBSF demonstrates superior hydrolytic stability, ensuring that covalent bond formation is exclusively driven by target-site geometry rather than intrinsic chemical reactivity.

Experimental Methodology: Context-Specific Protein Labeling

To leverage MBSF effectively, researchers must utilize protocols that preserve native protein folding, as the entire mechanism relies on the 3D architecture of the binding pocket. The following is a self-validating workflow for utilizing MBSF-derived probes in covalent labeling assays.

Step-by-Step Protocol

Step 1: Probe Formulation

  • Action: Dissolve MBSF (or the MBSF-ligand conjugate) in anhydrous DMSO to generate a 10 mM stock solution.

  • Causality: While MBSF is stable in water, storing it in anhydrous DMSO prevents any trace, long-term hydrolytic degradation and ensures complete dissolution before introduction into the aqueous assay environment.

Step 2: Target Incubation

  • Action: Dilute the target protein in 1X PBS (pH 7.4) to a concentration of 1–5 µM. Add the MBSF stock to achieve a final probe concentration of 50–100 µM (ensure final DMSO concentration is ≤1% v/v). Incubate at 37°C for 2 to 4 hours.

  • Causality: Physiological pH and temperature are strictly required to maintain the native conformation of the protein pocket. Because aliphatic sulfonyl fluorides have low intrinsic reactivity, longer incubation times (2–4 hours) are necessary to allow the spatial activation and subsequent SuFEx reaction to reach completion.

Step 3: Reaction Quenching (Self-Validation Control)

  • Action: Quench the reaction by adding a strong, small-molecule nucleophile (e.g., 1 mM hydroxylamine) or by rapid buffer exchange via spin columns.

  • Causality: Quenching neutralizes any unbound probe. Running a parallel control sample where the protein is pre-denatured (e.g., boiled at 95°C for 5 mins) before Step 2 will validate the mechanism: if the labeling is truly context-dependent, the denatured protein will show zero covalent adduct formation.

Step 4: Proteomic Analysis

  • Action: Digest the protein using Trypsin and analyze via LC-MS/MS to identify the specific residue modified by the sulfonyl mass shift.

Workflow S1 1. Probe Formulation (Anhydrous DMSO Stock) S2 2. Target Incubation (Native Protein, pH 7.4, 37°C) S1->S2 S3 3. Context-Specific SuFEx (Requires intact 3D pocket) S2->S3 S4 4. Quenching & Isolation (Hydroxylamine / Spin Column) S3->S4 S5 5. LC-MS/MS Analysis (Identify labeled residues) S4->S5

Caption: Experimental workflow for context-specific covalent protein labeling using MBSF.

Conclusion

4-Methoxybutane-1-sulfonyl fluoride represents a highly sophisticated electrophilic hub in the SuFEx toolkit. By utilizing an aliphatic backbone, it sacrifices raw chemical reactivity in favor of extreme, context-dependent selectivity. For drug development professionals, this means MBSF-derived molecules will circulate harmlessly in biological systems until they encounter a specific microenvironment capable of polarizing the S-F bond, making it an ideal warhead for next-generation targeted covalent inhibitors.

References

  • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (Sharpless et al., 2014) URL: [Link]

  • Title: Unconventional reactivity of sulfonyl fluorides Source: Trends in Chemistry (Imperial College London, Bull et al., 2024) URL: [Link]

  • Title: Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry Source: Organic Letters (Willis et al., 2024) URL: [Link]

Exploratory

4-Methoxybutane-1-sulfonyl Fluoride: Molecular Weight, Exact Mass, and SuFEx Utility in Drug Discovery

Executive Summary In modern drug development and chemical biology, the ability to predictably and stably link molecular fragments is paramount. 4-Methoxybutane-1-sulfonyl fluoride has emerged as a highly versatile electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and chemical biology, the ability to predictably and stably link molecular fragments is paramount. 4-Methoxybutane-1-sulfonyl fluoride has emerged as a highly versatile electrophilic hub, particularly within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike traditional sulfonyl chlorides, which are prone to rapid degradation, this sulfonyl fluoride offers a unique blend of thermodynamic stability and chemoselective reactivity. This technical guide details the physicochemical properties, exact mass calculations for mass spectrometry, and field-proven experimental protocols for utilizing 4-Methoxybutane-1-sulfonyl fluoride in complex synthetic workflows.

Physicochemical Profiling & Mass Spectrometry

To successfully integrate 4-Methoxybutane-1-sulfonyl fluoride into a synthetic pipeline, researchers must first establish its baseline analytical parameters[1].

Quantitative Data Summary
ParameterValue
Chemical Name 4-Methoxybutane-1-sulfonyl fluoride
CAS Registry Number 1227250-28-3[2]
Molecular Formula C 5​ H 11​ FO 3​ S
Molecular Weight (Average) 170.20 g/mol [1]
Monoisotopic Exact Mass 170.0413 Da
MDL Number MFCD28361520[1]
High-Resolution Mass Spectrometry (HRMS) Profiling

While the average molecular weight (170.20 g/mol ) is used for stoichiometric calculations[1], the monoisotopic exact mass is the critical parameter for High-Resolution Mass Spectrometry (HRMS) applications, such as identifying drug-protein adducts or tracking metabolic stability.

The exact mass is calculated using the most abundant isotopes of its constituent elements ( 12 C, 1 H, 19 F, 16 O, 32 S):

  • Carbon (5 × 12.000000) = 60.000000

  • Hydrogen (11 × 1.007825) = 11.086075

  • Fluorine (1 × 18.998403) = 18.998403

  • Oxygen (3 × 15.994915) = 47.984745

  • Sulfur (1 × 31.972071) = 31.972071

Total Exact Mass = 170.0413 Da.

When analyzing via positive electrospray ionization (ESI+), the expected protonated precursor ion [M+H] + will appear at m/z 171.0491. A mass accuracy window of ≤5 ppm is required to definitively confirm the presence of this moiety in complex biological matrices.

Mechanistic Utility: The SuFEx Paradigm

Sulfonyl fluorides (R-SO 2​ F) represent a paradigm shift in click chemistry, pioneered by K. Barry Sharpless and colleagues[3]. Historically, sulfonyl chlorides (R-SO 2​ Cl) were the standard reagents for synthesizing sulfonamides and sulfonate esters. However, the S-Cl bond is highly susceptible to spontaneous hydrolysis, rendering it incompatible with aqueous biological assays and difficult to store.

In contrast, 4-Methoxybutane-1-sulfonyl fluoride possesses an S-F bond that acts as a thermodynamic sink. The fluorine atom's high electronegativity and strong orbital overlap with sulfur create a bond that is exceptionally stable to water, thermolysis, and reducing agents[3]. It remains entirely inert until it encounters a specific catalyst (e.g., DBU, BEMP) or a highly activated nucleophile. This causality—where stability dictates chemoselectivity—allows researchers to perform late-stage functionalization on complex drug scaffolds without off-target side reactions.

Experimental Protocol: SuFEx Coupling Workflow

The following protocol outlines the step-by-step methodology for coupling 4-Methoxybutane-1-sulfonyl fluoride with a phenolic nucleophile to form a robust aryl sulfonate ester linkage.

Step-by-Step SuFEx Coupling Protocol

Objective: To generate a stable aryl sulfonate ester linkage using 4-Methoxybutane-1-sulfonyl fluoride.

Step 1: Reagent Solubilization

  • Action: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve the target phenolic nucleophile (1.0 mmol) in 3.0 mL of anhydrous acetonitrile (MeCN).

  • Causality: Anhydrous MeCN is selected as a polar aprotic solvent. It fully solubilizes the reagents while preventing hydrogen-bonding interactions that would otherwise dampen the nucleophilicity of the phenoxide intermediate.

Step 2: Electrophile Introduction

  • Action: Add 4-Methoxybutane-1-sulfonyl fluoride (1.05 mmol, 178.7 mg) to the stirring solution[1].

  • Causality: A slight 5% stoichiometric excess of the sulfonyl fluoride ensures complete consumption of the valuable phenolic drug scaffold, simplifying downstream chromatographic purification.

Step 3: Base Activation

  • Action: Introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 20 mol%) to the mixture.

  • Causality: DBU functions as a bifunctional activator. Its amidine core deprotonates the phenol to form a highly reactive phenoxide, while simultaneously coordinating with the S(VI) center to lower the activation energy required for S-F bond cleavage.

Step 4: Self-Validating Reaction Monitoring

  • Action: Stir at 25°C for 2 hours. Monitor the reaction via LC-MS.

  • Validation: The protocol is self-validating; the reaction is deemed complete only when the [M+H] + peak of the starting phenol falls below 5% relative abundance, and the product mass is confirmed. The absence of hydrolyzed sulfonic acid byproducts validates the chemoselectivity of the SuFEx process.

Step 5: Isolation

  • Action: Quench with 5 mL saturated aqueous NH 4​ Cl and extract with ethyl acetate (3 x 5 mL).

  • Causality: The newly formed S-O bond is highly robust. Unlike traditional ester linkages, the sulfonate ester will not undergo hydrolysis during aggressive aqueous workups.

Workflow Visualization

SuFEx_Workflow A 4-Methoxybutane-1-sulfonyl fluoride D SuFEx Reaction Hub A->D Electrophile B Phenolic Nucleophile B->D Nucleophile C DBU Catalyst C->D Activator E Aryl Sulfonate Ester D->E -HF Byproduct

SuFEx workflow for 4-Methoxybutane-1-sulfonyl fluoride coupling with phenolic nucleophiles.

References

  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue July 2021".
  • ChemSrc. "CAS#: 1227250-28-3".
  • Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.

Sources

Foundational

A Technical Guide to the Predicted ¹H and ¹⁹F NMR Spectral Characteristics of 4-Methoxybutane-1-sulfonyl fluoride

Abstract This technical guide provides a detailed predictive analysis of the proton (¹H) and fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra for 4-Methoxybutane-1-sulfonyl fluoride. In the absence of directly pub...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This technical guide provides a detailed predictive analysis of the proton (¹H) and fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra for 4-Methoxybutane-1-sulfonyl fluoride. In the absence of directly published experimental data for this specific molecule, this document leverages fundamental NMR principles and spectral data from structurally analogous compounds to construct a reliable forecast of its key spectral features. Sulfonyl fluorides are of increasing importance as covalent probes and functional motifs in drug discovery and chemical biology, making robust characterization methods essential.[1] This guide is intended for researchers, scientists, and drug development professionals, offering insights into expected chemical shifts, coupling constants, and multiplicity patterns, and provides a validated experimental protocol for data acquisition.

Part 1: Foundational Principles and Molecular Context

The Significance of 4-Methoxybutane-1-sulfonyl fluoride

4-Methoxybutane-1-sulfonyl fluoride is an aliphatic sulfonyl fluoride featuring a methoxy ether functional group. This bifunctional nature makes it a potentially valuable building block in organic synthesis. The sulfonyl fluoride moiety (-SO₂F) has garnered significant attention for its unique reactivity profile, balancing stability with the ability to form covalent bonds with nucleophilic amino acid residues like serine, threonine, and lysine in proteins.[1] This characteristic makes it a powerful "warhead" for designing covalent inhibitors and chemical probes. Accurate structural elucidation via NMR is the cornerstone of confirming its identity and purity.

The Power of ¹H and ¹⁹F NMR in Organofluorine Chemistry

NMR spectroscopy is an indispensable tool for molecular structure determination. For organofluorine compounds, the combination of ¹H and ¹⁹F NMR provides a particularly comprehensive analytical picture.

  • ¹H NMR offers a map of the proton environments within the molecule. Chemical shifts and coupling patterns reveal the electronic environment and connectivity of hydrogen atoms.

  • ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2][3] It features a very wide range of chemical shifts, which minimizes the probability of signal overlap and makes the fluorine nucleus an exquisitely sensitive probe of its local electronic environment.[3][4][5][6]

Part 2: Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted by analyzing how the electronic properties of the methoxy group (electron-donating) and the sulfonyl fluoride group (strongly electron-withdrawing) influence the chemical shifts of the protons along the butane chain. Tetramethylsilane (TMS) is used as the reference standard (δ = 0.0 ppm).[7]

Structural Assignment and Predicted Data

The structure is assigned as follows for clarity:

CH₃(a) -O-CH₂(b) -CH₂(c) -CH₂(d) -SO₂F

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)Rationale
Ha (CH₃O-)~ 3.35Singlet (s)3HN/AMethoxy protons are chemically equivalent and have no adjacent protons, resulting in a singlet.[7][8] Their shift is characteristic of methyl ethers.[9]
Hb (-OCH₂-)~ 3.50Triplet (t)2HJbc ≈ 6.5These protons are deshielded by the adjacent electronegative oxygen atom. They are split into a triplet by the two neighboring Hc protons (n+1 = 2+1=3).
Hd (-CH₂SO₂F)~ 3.65Triplet (t)2HJcd ≈ 7.5These protons are alpha to the very strong electron-withdrawing sulfonyl fluoride group, causing the most significant downfield shift among the methylene groups. They are split into a triplet by the two neighboring Hc protons.
Hc (-CH₂CH₂CH₂-)~ 2.10Multiplet (m) or Quintet (quin)2HJcb ≈ 6.5, Jcd ≈ 7.5These central methylene protons are coupled to both Hb and Hd. The resulting pattern will be a complex multiplet, likely appearing as a quintet if Jcb and Jcd are similar.
Visualizing the Predicted ¹H Spectrum

The spectrum will display four distinct signals. The most downfield signal is expected to be the triplet corresponding to the protons at position (d) , directly attached to the carbon bearing the sulfonyl fluoride. The methoxy singlet (a) and the other methylene triplet (b) will appear in the typical ether region, while the central methylene multiplet (c) will be the most upfield of the chain protons.

Part 3: Predicted ¹⁹F NMR Spectrum Analysis (376 MHz, CDCl₃)

¹⁹F NMR spectroscopy is exceptionally informative for this molecule. The fluorine atom's chemical shift is highly dependent on its environment, and it will couple with adjacent protons.

Causality of ¹⁹F Chemical Shift and Coupling
  • Chemical Shift: Aliphatic sulfonyl fluorides typically exhibit chemical shifts in the positive ppm range relative to the standard reference, CFCl₃ (δ = 0.0 ppm).[10][11] The electronic environment of a simple alkyl chain suggests a shift in the range of +50 to +65 ppm, similar to values reported for other primary alkyl sulfonyl fluorides.[10]

  • ¹H-¹⁹F Coupling: Spin-spin coupling occurs between the fluorine nucleus and the protons on the adjacent carbon (Hd). This is a two-bond coupling (²JFd). Since there are two equivalent Hd protons, the ¹⁹F signal will be split into a triplet (n+1 = 2+1=3).[3] This coupling is a definitive indicator of the -CH₂-SO₂F moiety.

Predicted ¹⁹F NMR Data
Assigned NucleusPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (²JFd, Hz)
-SO₂F +55 to +60Triplet (t)~ 3-5

Part 4: A Self-Validating Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data, the following experimental protocol is recommended. This workflow is designed to be self-validating by incorporating standard practices for sample preparation, instrument setup, and data referencing.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh ~10-20 mg of 4-Methoxybutane-1-sulfonyl fluoride Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS Sample->Solvent Tube Transfer solution to a 5 mm NMR tube Solvent->Tube Spectrometer Insert sample into NMR spectrometer (≥400 MHz) Tube->Spectrometer Lock Lock on deuterium signal of the solvent Spectrometer->Lock Shim Shim magnet for homogeneity Lock->Shim Acquire Acquire ¹H Spectrum (NS ≥ 16) Shim->Acquire AcquireF Acquire ¹⁹F Spectrum (Proton-coupled, NS ≥ 64) Acquire->AcquireF ProcessH Apply Fourier Transform, Phase Correction, and Baseline Correction (¹H) AcquireF->ProcessH ReferenceH Reference ¹H spectrum to TMS at 0.0 ppm ProcessH->ReferenceH IntegrateH Integrate signals and analyze multiplicity ReferenceH->IntegrateH ProcessF Apply Fourier Transform, Phase Correction, and Baseline Correction (¹⁹F) ReferenceF Reference ¹⁹F spectrum using an external standard (e.g., CFCl₃ at 0.0 ppm) ProcessF->ReferenceF AnalyzeF Analyze multiplicity and measure coupling constants ReferenceF->AnalyzeF

Caption: Workflow for NMR analysis of 4-Methoxybutane-1-sulfonyl fluoride.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of purified 4-Methoxybutane-1-sulfonyl fluoride.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which contains a known concentration of tetramethylsilane (TMS) for internal referencing (e.g., 0.03% v/v).[12]

    • Transfer the resulting clear solution into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and ¹H Acquisition:

    • Insert the sample into a spectrometer with a field strength of at least 400 MHz.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Optimize the magnetic field homogeneity by shimming on the lock signal.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16-32) should be averaged to ensure a good signal-to-noise ratio.

  • ¹⁹F Acquisition:

    • Tune the probe for the ¹⁹F frequency.

    • Acquire a standard, proton-coupled ¹⁹F NMR spectrum. A higher number of scans (e.g., 64-128) may be necessary depending on the sample concentration.

    • Causality Note: It is crucial to run the spectrum without proton decoupling to observe the ¹H-¹⁹F coupling, which is a key diagnostic feature.[13]

  • Data Processing and Reporting:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for both nuclei.

    • For ¹H: Reference the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals and report the chemical shift (δ) to two decimal places, the integration value, the multiplicity (s, t, m), and the coupling constants (J) in Hertz (Hz).[14]

    • For ¹⁹F: Reference the spectrum relative to an external standard like CFCl₃ at 0.00 ppm. Report the chemical shift to two decimal places, the multiplicity, and the measured ²JHF coupling constant.[11]

Part 5: Conclusion

This guide presents a comprehensive, predictive framework for the ¹H and ¹⁹F NMR spectra of 4-Methoxybutane-1-sulfonyl fluoride. The ¹H spectrum is anticipated to show four distinct signals, with the methylene protons adjacent to the sulfonyl fluoride group being the most downfield. The ¹⁹F spectrum is predicted to exhibit a single triplet in the region of +55 to +60 ppm, with the splitting arising from coupling to the two adjacent protons. The provided experimental protocol offers a robust methodology for acquiring and validating these spectral data, ensuring high confidence in the structural characterization of this and related molecules for applications in medicinal chemistry and beyond.

References

  • Supporting Information Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic. (n.d.).
  • Parr, W. J. E., & Schaefer, T. (1976). Through-space or proximate 19F,19F and 19F,1H spin–spin coupling constants in some benzenesulfonyl fluoride derivatives. Canadian Journal of Chemistry, 54(22), 3564-3568.
  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides - The Royal Society of Chemistry. (n.d.).
  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (n.d.).
  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs.
  • low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.).
  • C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.).
  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.
  • NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14).
  • Wiberg, K. B. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817.
  • Methoxyethene(107-25-5) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Hydrogen NMR Example of 1,2-Dimethoxyethane. (2020, August 7). [Video]. YouTube.
  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. (2024, July 16). ACS Sustainable Chemistry & Engineering.
  • 19Flourine NMR. (n.d.).
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Sulfonyl Fluorides - Enamine. (2025, March 24).
  • 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (n.d.).
  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. (2023, April 28). ACS Publications.
  • Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. (2020, February 25).
  • Dolbier, W. R. (n.d.). GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). PMC.
  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.). PMC.
  • Antic, D. (n.d.). Evaluation of fluoroorganic compounds with benchtop 19F NMR. Thermo Fisher Scientific.
  • Nmr spectroscopy of fluorine 19. (n.d.). [PPTX]. Slideshare.
  • Curtis, C. (n.d.). Chemistry 213 Synthetic #1 FFR Synthesis and Characterization of 4-methoxychalcone.
  • Gauthier, J. (2023). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment (Doctoral dissertation, University of Toronto).

Sources

Exploratory

The Emerging Role of Aliphatic Sulfonyl Fluorides in Covalent Drug Discovery: A Technical Guide

Executive Summary The pursuit of highly potent and selective therapeutics has reignited interest in covalent drug discovery. By forming a stable bond with their target protein, covalent inhibitors can achieve prolonged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly potent and selective therapeutics has reignited interest in covalent drug discovery. By forming a stable bond with their target protein, covalent inhibitors can achieve prolonged pharmacodynamic effects and high efficiency. While cysteine- and serine-reactive electrophiles have historically dominated this space, the need for novel warheads that can target other nucleophilic residues is paramount for expanding the "druggable" proteome. This guide provides an in-depth technical overview of aliphatic sulfonyl fluorides, a class of electrophilic warheads demonstrating a unique balance of stability and reactivity. We will explore their mechanism of action, synthetic accessibility, and the critical experimental workflows for their characterization, positioning them as a versatile tool in the modern drug discovery arsenal.

Introduction: The Renaissance of Covalent Inhibition

Covalent drugs have undergone a significant renaissance, moving from serendipitous discoveries to rationally designed therapeutics.[1][2] By forming a stable, covalent bond with their biological target, these inhibitors can offer advantages such as increased biochemical efficiency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for reversible binders.[3][4]

The majority of early covalent inhibitors were designed to target cysteine residues, owing to the high nucleophilicity of its thiol side chain.[3][4] However, the relatively low abundance of cysteine across the proteome, and specifically within drug-binding sites, limits the scope of this approach.[3][5] This has spurred the development of novel electrophilic "warheads" capable of reacting with other nucleophilic amino acid residues, such as lysine, tyrosine, serine, threonine, and histidine.[3][6][7] Among these, the sulfonyl fluoride moiety has emerged as a particularly promising electrophile.[6][7]

The Aliphatic Sulfonyl Fluoride: A Privileged Warhead

Sulfonyl fluorides (SFs) possess a desirable balance of electrophilicity, allowing them to react with protein nucleophiles while maintaining sufficient stability in aqueous biological environments.[6][7][8] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are significantly more stable to hydrolysis and reduction.[6][9]

While much of the initial research focused on aryl sulfonyl fluorides, their aliphatic counterparts are gaining increasing attention in drug discovery.[8][10] Aliphatic SFs offer a distinct three-dimensional geometry compared to the "flat" aromatic systems, which can be advantageous for fitting into complex protein binding pockets and may lead to improved physicochemical properties.[9]

FeatureAliphatic Sulfonyl FluoridesAryl Sulfonyl FluoridesAcrylamides (Cys-reactive)
Primary Targets Ser, Thr, Tyr, Lys, His, Cys[6][7]Ser, Thr, Tyr, Lys, His, Cys[6][7]Cysteine[8]
Reactivity Tunable, generally moderate[11]Generally higher than aliphatic SFsHigh, susceptible to off-target reactions
Aqueous Stability Generally good[6][7]Variable, can be less stable[12]Moderate, can be hydrolyzed
Synthetic Access Increasingly accessible via modern methods[13][14]Well-established synthetic routesWell-established synthetic routes
Structural Geometry 3D (sp3)2D (sp2)2D (sp2)

Mechanism of Covalent Modification

Aliphatic sulfonyl fluorides act as electrophiles that undergo nucleophilic attack by the side chains of various amino acid residues. The reaction proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, where the fluoride ion acts as a leaving group.[5][15]

The reactivity of a sulfonyl fluoride with a particular residue is highly context-dependent, influenced by the local protein microenvironment which can perturb the pKa of the nucleophilic residue.[8][16] For instance, the presence of nearby basic residues can deprotonate a tyrosine or serine hydroxyl group, increasing its nucleophilicity and facilitating the reaction.[16][17] This context-dependent reactivity is a key factor in achieving target selectivity.

G cluster_0 Protein Binding Pocket Protein_Nu Protein Nucleophile (e.g., Ser-OH, Tyr-OH, Lys-NH2) Non-covalent_Complex E•I Complex Protein_Nu->Non-covalent_Complex Ki (Reversible Binding) Drug Aliphatic-SO2F Drug->Non-covalent_Complex Covalent_Adduct E-I Adduct (Covalent Bond) Non-covalent_Complex->Covalent_Adduct kinact (Covalent Modification) Fluoride_Ion F⁻ Covalent_Adduct->Fluoride_Ion F- release

Caption: General mechanism of covalent modification by an aliphatic sulfonyl fluoride.

Synthetic Accessibility

A significant advantage of aliphatic sulfonyl fluorides is their growing accessibility through modern synthetic chemistry. Historically, their synthesis could be challenging, but recent advancements have provided robust and versatile methods. These include:

  • From Alkyl Halides: One-pot syntheses from primary and secondary alkyl halides using a sulfur dioxide surrogate like Rongalite.

  • From Carboxylic Acids: Visible-light-mediated decarboxylative fluorosulfonylethylation allows for the conversion of abundant carboxylic acid feedstocks into aliphatic sulfonyl fluorides.[14]

  • From Alkenes and Alcohols: Radical-based methods and photoredox catalysis have expanded the scope of starting materials to include alkenes and alcohols.[13][18]

These methods enable the incorporation of the aliphatic sulfonyl fluoride warhead into a wide range of molecular scaffolds, from small fragments to complex natural products.[14]

Characterization of Aliphatic Sulfonyl Fluoride Inhibitors: A Methodological Guide

Rigorous characterization is essential to validate the mechanism of action and selectivity of a covalent inhibitor. Standard IC50 measurements are often insufficient as they are time-dependent and can be misleading for potent inhibitors.[19] A more thorough kinetic analysis is required.

Biochemical Assays for Kinetic Characterization

The potency of an irreversible inhibitor is best described by the second-order rate constant kinact/Ki.[19] This parameter reflects both the initial reversible binding affinity (Ki) and the maximum rate of covalent bond formation (kinact).[19][20]

G cluster_workflow Kinetic Analysis Workflow start Prepare Reagents (Enzyme, Inhibitor, Substrate) incubate Incubate Enzyme + Inhibitor (Varying [I] and time) start->incubate initiate Initiate Reaction (Add Substrate) incubate->initiate measure Measure Product Formation (e.g., Fluorescence, Absorbance) initiate->measure plot Plot % Inhibition vs. Time for each [I] measure->plot fit Fit data to pseudo-first-order equation to obtain kobs for each [I] plot->fit replot Re-plot kobs vs. [I] fit->replot calculate Calculate kinact and Ki from the hyperbolic fit replot->calculate

Caption: Experimental workflow for determining kinact and Ki of a covalent inhibitor.

Step-by-Step Protocol for kinact/Ki Determination:

  • Reagent Preparation: Prepare stock solutions of the target enzyme, the aliphatic sulfonyl fluoride inhibitor (in DMSO), and the enzyme's substrate in an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a multi-well plate, add the enzyme to a series of wells containing varying concentrations of the inhibitor. Include a vehicle control (DMSO only). Allow this pre-incubation to proceed for several defined time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Initiation: At the end of each pre-incubation period, initiate the enzymatic reaction by adding a saturating concentration of the substrate.

  • Signal Detection: Monitor the rate of product formation over a short time period using a suitable detection method (e.g., fluorescence, absorbance). The initial velocity of the reaction is determined.

  • Data Analysis (Part 1): For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the observed rate of inactivation (kobs).

  • Data Analysis (Part 2): Plot the calculated kobs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (Ki + [I])

  • Parameter Determination: The fit will yield the values for kinact (the maximum rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate). The overall potency is then reported as kinact/Ki.

Chemoproteomic Profiling for Selectivity

While biochemical assays confirm on-target activity, it is crucial to assess the selectivity of a covalent inhibitor across the entire proteome. Chemoproteomics, particularly Activity-Based Protein Profiling (ABPP), is a powerful tool for this purpose.[2] This technique uses chemical probes to map the reactive residues in a complex proteome, and competition experiments can reveal the on- and off-targets of an inhibitor.

G cluster_workflow Chemoproteomics Workflow for Selectivity start Treat Live Cells or Lysate with Inhibitor or Vehicle probe Add Broad-Spectrum Covalent Probe (with tag) start->probe lyse Lyse Cells (if applicable) start->lyse for lysate experiments probe->lyse for live cell experiments click Click Chemistry: Attach Reporter (e.g., Biotin) probe->click lyse->probe enrich Enrich Labeled Proteins (e.g., Streptavidin beads) click->enrich digest On-Bead Proteolytic Digest enrich->digest lcms LC-MS/MS Analysis digest->lcms quantify Quantify Peptides and Identify Sites of Modification lcms->quantify

Caption: Workflow for assessing covalent inhibitor selectivity using chemoproteomics.

Step-by-Step Protocol for Competitive Chemoproteomic Profiling:

  • Treatment: Incubate live cells or cell lysate with the aliphatic sulfonyl fluoride inhibitor at a relevant concentration. A vehicle-treated sample serves as the control.

  • Probe Labeling: After the inhibitor treatment, add a broad-spectrum, alkyne-tagged covalent probe that reacts with the same class of residues as the inhibitor. This probe will label all accessible sites that were not blocked by the inhibitor.

  • Lysis and Click Chemistry: Lyse the cells (if not already done) and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter tag (e.g., biotin-azide) to the probe-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins, effectively pulling down the proteins that were labeled by the probe.

  • Proteolysis: Perform an on-bead tryptic digest to cleave the enriched proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of peptides between the inhibitor-treated and vehicle-treated samples. A significant reduction in a peptide's signal in the inhibitor-treated sample indicates that the inhibitor bound to that specific site, preventing labeling by the probe. This allows for the identification of both the intended target and any potential off-targets.

Case Study: Peptidic Sulfonyl Fluorides as Proteasome Inhibitors

A compelling example of the application of aliphatic sulfonyl fluorides is in the development of proteasome inhibitors.[21] The proteasome is a multi-subunit protease complex that is a validated target in oncology. Inspired by the structures of known inhibitors like bortezomib and epoxomicin, researchers designed and synthesized a series of peptido sulfonyl fluorides.[8][21]

In this work, an amino acid-derived aliphatic sulfonyl fluoride served as the electrophilic trap. By varying the peptide backbone sequence to mimic known proteasome binders, potent inhibitors were developed. The most potent compound, Cbz-Leu4-SF, exhibited an IC50 of 7 nM and demonstrated high selectivity for the β5 subunit of the proteasome.[21] This study highlights how the aliphatic sulfonyl fluoride warhead can be successfully incorporated into a peptide scaffold to create highly potent and selective covalent inhibitors.

Future Perspectives and Conclusion

Aliphatic sulfonyl fluorides represent a versatile and increasingly important class of electrophilic warheads for covalent drug discovery. Their unique reactivity profile, which allows for the targeting of a broad range of nucleophilic amino acids beyond cysteine, significantly expands the scope of the "ligandable" proteome.[5][22] Coupled with their improving synthetic tractability and inherent stability, they offer a powerful alternative to more traditional covalent modifiers. As our understanding of the factors governing their reactivity and selectivity continues to grow, we can expect to see aliphatic sulfonyl fluoride-based candidates playing a crucial role in the development of the next generation of covalent therapeutics.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Reaction Biology. (2026, January 15). Navigating Kinact and Ki Assay Options for Covalent Drug Characterization. Reaction Biology Blog. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Zhang, L., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2751-2762. [Link]

  • Lin, K., et al. (2024). Recent Advances in Developing Radical Methods for the Synthesis of Aliphatic Sulfonyl Fluorides. ResearchGate. [Link]

  • Strelow, J. M. (2017). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PMC - NIH. [Link]

  • Liao, L. (2019). A rapid access to aliphatic sulfonyl fluorides. RePEc. [Link]

  • Mons, E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]

  • Ye, D., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. [Link]

  • Lou, T., & Willis, M. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Semantic Scholar. [Link]

  • Zhdankin, V. V., et al. (2018). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Publications. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Laudadio, G., et al. (2024). Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry. ACS Publications. [Link]

  • Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed. [Link]

  • Powers, J. C., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]

  • Wothe, M. D., et al. (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. [Link]

  • Pelliccia, S., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC - NIH. [Link]

  • Qin, H. L., et al. (2026). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. ResearchGate. [Link]

  • Doherty, A. E., et al. (2026). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. [Link]

  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC - NIH. [Link]

  • Wang, Y., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. PMC. [Link]

  • Hett, E. C., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Publications. [Link]

  • Grimster, N. P., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications. [Link]

  • Sharpless, K. B., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS. [Link]

  • Cornella, J., et al. (2024). A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. PubMed. [Link]

  • Zhang, T., et al. (2024). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. PMC. [Link]

  • Preshlock, S., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications. [Link]

  • Preshlock, S., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. [Link]

  • Liskamp, R. M. J., et al. (2012). Peptido Sulfonyl Fluorides as New Powerful Proteasome Inhibitors. ACS Publications. [Link]

  • Cravatt, B. F. (2022). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship.org. [Link]

  • Wilson, A. J., et al. Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. University of Leeds. [Link]

Sources

Foundational

4-Methoxybutane-1-sulfonyl Fluoride: Modulating Electrophilicity and Binding Affinity in SuFEx-Mediated Covalent Targeting

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of covalent drug discovery. As a Senior Application Scientist specializing in targeted covalen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of covalent drug discovery. As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I frequently encounter the central dogma of covalent ligand design: balancing warhead reactivity with target specificity. Highly reactive electrophiles often lead to off-target toxicity, while overly stable warheads fail to engage their targets.

Aliphatic sulfonyl fluorides—specifically 4-methoxybutane-1-sulfonyl fluoride (CAS: 1227250-28-3) —occupy a privileged chemical space. By leveraging an aliphatic backbone and an ether-based hydrogen-bonding moiety, this compound exhibits attenuated intrinsic electrophilicity and high context-dependent reactivity. This whitepaper provides an in-depth technical analysis of the structural determinants, kinetic behavior, and self-validating experimental workflows required to harness 4-methoxybutane-1-sulfonyl fluoride as a precision covalent probe.

Structural Determinants of Reactivity and Affinity

The efficacy of 4-methoxybutane-1-sulfonyl fluoride relies on a two-tiered mechanism: non-covalent pre-organization (Binding Affinity, KI​ ) followed by proximity-driven covalent conjugation (Electrophilicity, kinact​ ).

Attenuated Intrinsic Electrophilicity

Unlike aryl sulfonyl fluorides (e.g., AEBSF), which possess electron-withdrawing aromatic rings that heighten the electrophilicity of the sulfur center, aliphatic sulfonyl fluorides lack this resonance-driven activation [1]. The S(VI)-F bond in 4-methoxybutane-1-sulfonyl fluoride is highly stable to hydrolysis, thermolysis, and biological reductants (e.g., glutathione). This latency ensures that the warhead remains inert in physiological buffers, reacting only when the local protein microenvironment catalyzes the fluoride displacement.

Non-Covalent Pre-Organization (Binding Affinity)

For a covalent reaction to occur, the probe must first bind non-covalently. The structural features of 4-methoxybutane-1-sulfonyl fluoride facilitate this:

  • Flexible Butane Linker: The four-carbon aliphatic chain provides conformational flexibility, allowing the sulfonyl fluoride warhead to sample multiple trajectories within a binding pocket to achieve the optimal angle for nucleophilic attack.

  • Terminal Methoxy Group: The ether oxygen acts as a weak hydrogen bond acceptor. In the context of a protein binding site, it can interact with backbone amides or side-chain hydroxyls, anchoring the molecule and driving the initial non-covalent binding affinity ( KI​ ).

Context-Dependent Activation

Once bound, the protein microenvironment dictates reactivity. Hydrogen bonding from the protein to the sulfonyl oxygens or the fluoride leaving group lowers the activation energy of the transition state. This enables the specific targeting of traditionally "hard-to-target" nucleophiles such as Tyrosine (Tyr), Lysine (Lys), Serine (Ser), and Histidine (His) [2].

SuFEx_Activation Latent 4-Methoxybutane-1-SF (Latent Electrophile) Complex Protein Binding Site (Non-Covalent Complex) Latent->Complex Non-Covalent Affinity (K_I) Activation Microenvironment Activation (H-Bonding to F/O) Complex->Activation Conformational Alignment Attack Nucleophilic Attack (Tyr/Lys/Ser/His) Activation->Attack Transition State Stabilization Adduct Stable Covalent Adduct (Sulfonate/Sulfamate) Attack->Adduct Covalent Bond Formation (k_inact)

Fig 1. Microenvironment-driven SuFEx activation and covalent adduct formation pathway.

Quantitative Data: Comparative Reactivity Profiles

To contextualize the stability of 4-methoxybutane-1-sulfonyl fluoride, we must compare it against other established SuFEx warheads. As shown in Table 1, the aliphatic ether chemotype provides the optimal balance of longevity in aqueous environments and broad-spectrum residue targeting [3].

Table 1: Comparative Reactivity and Stability Metrics of Sulfonyl Fluoride Chemotypes

ChemotypeRepresentative CompoundAqueous Half-Life (pH 7.4)Intrinsic ElectrophilicityPrimary Targeted Residues
Aliphatic Ether SF 4-Methoxybutane-1-sulfonyl fluoride > 48 hours Low (Latent) Tyr, Lys, Ser, His
Simple Aliphatic SFHexadecanesulfonyl fluoride (AM374)> 24 hoursLowSer (Lipid-binding)
Aryl SFAEBSF (Pefabloc)< 2 hoursHighSer, Thr, Tyr
Heteroaryl SFBenzene-1,2-disulfonyl fluoride< 1 hourVery HighCys, Ser

Experimental Methodologies: Self-Validating Systems

In my experience, the failure of many covalent probes stems from a reliance on indirect biochemical assays. To rigorously evaluate the electrophilicity and binding affinity of 4-methoxybutane-1-sulfonyl fluoride, we must employ self-validating analytical protocols. The causality here is critical: we use intact mass spectrometry because it directly measures the physical addition of the probe, independent of enzymatic activity [4].

Protocol A: Kinetic Characterization of Electrophilicity ( kinact​/KI​ ) via Intact LC-MS

This protocol determines the two-step kinetic parameters of the covalent probe against a purified recombinant target protein.

  • Preparation of Protein Matrix: Dilute the recombinant target protein to a final concentration of 1 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: pH 7.4 is strictly maintained because the protonation state of the target nucleophile (e.g., the phenolate of Tyrosine) directly dictates the nucleophilic attack rate.

  • Compound Titration: Prepare a 10-point concentration-response curve of 4-methoxybutane-1-sulfonyl fluoride (ranging from 0.1 µM to 100 µM) in DMSO. Keep the final DMSO concentration below 1% to prevent protein denaturation.

  • Time-Dependent Incubation: Incubate the compound with the protein at 37°C. Quench aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes) by adding 1% formic acid.

  • Intact LC-MS Analysis: Inject the quenched samples onto a high-resolution LC-MS system (e.g., Q-TOF). Deconvolute the raw spectra to obtain the intact protein mass.

  • Self-Validation Check: A successful, specific covalent modification will show a mass shift of exactly +150.01 Da (Mass of 4-methoxybutane-1-sulfonyl group minus the fluoride leaving group). If multiple additions (+300 Da, +450 Da) are observed, the compound lacks specific binding affinity and is reacting indiscriminately.

  • Kinetic Modeling: Plot the percentage of unmodified protein over time to calculate the pseudo-first-order rate constant ( kobs​ ). Fit the data to the Michaelis-Menten-like equation kobs​=(kinact​×[I])/(KI​+[I]) to extract KI​ and kinact​ .

Protocol B: Target Validation via Competitive Activity-Based Protein Profiling (ABPP)

To prove that the binding affinity observed in vitro translates to a complex biological system, we utilize competitive ABPP [5].

  • Lysate Preparation: Extract proteome from the target cell line (e.g., HEK293T) using a mild lysis buffer. Standardize protein concentration to 2 mg/mL.

  • Competitive Incubation: Pre-incubate the lysate with 10 µM 4-methoxybutane-1-sulfonyl fluoride (or vehicle control) for 2 hours at 37°C.

  • Probe Labeling: Add a broad-spectrum, alkyne-tagged SuFEx probe (e.g., an aryl-SF-alkyne) at 5 µM for 1 hour to label all remaining unreacted nucleophilic sites.

  • Click Chemistry (CuAAC): Perform Copper-catalyzed Azide-Alkyne Cycloaddition to attach a biotin-azide reporter to the alkyne-tagged proteins.

  • Enrichment and Proteomics: Enrich biotinylated proteins using streptavidin beads, perform on-bead trypsin digestion, and analyze via LC-MS/MS.

  • Self-Validation Check: Proteins that show a significant reduction in spectral counts in the compound-treated group versus the vehicle group are validated on-targets. This proves that 4-methoxybutane-1-sulfonyl fluoride successfully outcompeted the broad-spectrum probe due to its specific KI​ and kinact​ .

Experimental_Workflow Step1 1. Compound Incubation Recombinant Protein + SF Probe Step2 2. Time-Dependent Assay Measure Intact Protein via LC-MS Step1->Step2 Self-Validating Stoichiometry Step3 3. Kinetic Modeling Calculate k_inact / K_I Parameters Step2->Step3 Data Extraction Step4 4. Competitive ABPP Target Profiling in Complex Proteome Step3->Step4 Proceed if K_I < 10 µM Step5 5. Target Validation Confirm Specificity & Occupancy Step4->Step5 In Vivo Relevance

Fig 2. Self-validating experimental workflow for kinetic profiling and target validation.

Conclusion

4-Methoxybutane-1-sulfonyl fluoride exemplifies the power of "inverse drug discovery" and modern SuFEx chemistry. By relying on an aliphatic ether scaffold, researchers can effectively bypass the rapid hydrolysis and off-target toxicity associated with highly electrophilic aryl sulfonyl fluorides. The methodologies outlined herein provide a rigorous, self-validating framework for deploying this compound as a precision tool in chemoproteomics and targeted covalent inhibitor development.

References

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 2015. URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Society Reviews, 2015. URL:[Link]

  • Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. NIH PubMed Central (PMC), 2021. URL:[Link]

  • Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride (ESF) for Constructing Aliphatic Sulfonyl Fluorides. ACS Omega, 2021. URL:[Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry (ACS Publications), 2024. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 4-Methoxybutane-1-sulfonyl Fluoride in SuFEx Click Chemistry

Abstract The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided a powerful toolkit for molecular assembly, earning its place as a second-generation click reaction.[1] Characterized by its high reliabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided a powerful toolkit for molecular assembly, earning its place as a second-generation click reaction.[1] Characterized by its high reliability, functional group tolerance, and often metal-free conditions, SuFEx has seen burgeoning applications in drug discovery, chemical biology, and materials science.[2][3] While much of the initial focus has been on aryl sulfonyl fluorides, aliphatic counterparts represent a significant and versatile class of SuFExable hubs. This guide provides detailed protocols and technical insights for employing 4-Methoxybutane-1-sulfonyl fluoride , a representative aliphatic sulfonyl fluoride, in SuFEx reactions. We will delve into the mechanistic underpinnings, provide step-by-step experimental procedures for coupling with phenolic and amine nucleophiles, and offer practical guidance on reaction monitoring, troubleshooting, and safety.

Introduction: The Power of the S(VI)-F Bond and Aliphatic SuFEx Hubs

The foundation of SuFEx chemistry lies in the unique nature of the sulfur(VI)-fluoride bond. This bond is thermodynamically stable and kinetically inert under a wide range of conditions, including resistance to reduction, thermolysis, and hydrolysis at neutral pH.[4][5] However, its reactivity can be "unleashed" under specific activation conditions, typically in the presence of a base or a silicon-based reagent, allowing the highly electrophilic sulfur center to engage with nucleophiles.[4][6] This latent reactivity is the cornerstone of its "click" character, ensuring high chemoselectivity.

While aryl sulfonyl fluorides are common, aliphatic sulfonyl fluorides like 4-Methoxybutane-1-sulfonyl fluoride offer distinct advantages:

  • Three-Dimensionality: They introduce non-planar, flexible linkers, which can be crucial for optimizing ligand-protein interactions in drug discovery.

  • Solubility: The alkyl chain can enhance solubility in organic solvents.

  • Biocompatibility: The methoxy-ether moiety can improve pharmacokinetic properties.

This document uses 4-Methoxybutane-1-sulfonyl fluoride as a model reagent to illustrate protocols broadly applicable to other primary aliphatic sulfonyl fluorides.

Core SuFEx Transformation

The fundamental reaction involves the exchange of the fluoride on the sulfonyl hub with a proton-bearing nucleophile, such as an alcohol (phenol) or an amine.

Figure 1: General scheme for a base-catalyzed SuFEx reaction.

Scientific Principles & Mechanistic Causality

Understanding the "why" behind each protocol step is critical for success and troubleshooting. The SuFEx reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfur(VI) center.[4]

Role of the Catalyst: The reaction is typically slow without activation. A base is required to facilitate the process in one of two primary ways:

  • Brønsted Base Activation: For nucleophiles like phenols and amines, a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) deprotonates the nucleophile, increasing its nucleophilicity and initiating the attack on the electrophilic sulfur atom.[6]

  • Lewis Base Catalysis: Stronger, non-nucleophilic guanidine or phosphazene bases can also act as Lewis bases, coordinating to the sulfur atom to form a hypervalent intermediate, making it more susceptible to nucleophilic attack.[6] For particularly robust reactions, a combination of a strong guanidine base like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) with hexamethyldisilazane (HMDS) can dramatically accelerate rates ("Accelerated SuFEx").[7]

The Role of Silyl Ethers and Fluoride Scavengers:

  • Enhanced Nucleophilicity: Converting phenols to their silyl ethers (e.g., using TBS-Cl or HMDS) increases their reactivity toward the SuFEx hub. The reaction is driven by the formation of the highly stable Si-F bond as a byproduct.[4][8]

  • Byproduct Sequestration: Reagents like HMDS or trimethylsilanol (TMSOH) can be added to act as "fluoride scavengers." They react with the HF byproduct to form volatile silyl fluorides (e.g., TMSF), which can be easily removed under vacuum, driving the reaction equilibrium forward and simplifying purification.[6][9]

start Start: Reaction Mixture (Sulfonyl Fluoride + Nucleophile) add_base Add Base Catalyst (e.g., DBU, BTMG) start->add_base deprotonation Nucleophile Deprotonation (Nu-H → Nu⁻) add_base->deprotonation attack Nucleophilic Attack on S(VI) Forms Pentacoordinate Intermediate deprotonation->attack elimination Fluoride Elimination (Release of F⁻) attack->elimination proton_transfer Proton Transfer (F⁻ + [Base-H]⁺ → HF + Base) elimination->proton_transfer end End: Covalently Linked Product + Regenerated Catalyst + HF proton_transfer->end

Figure 2: Simplified workflow of the SuFEx catalytic cycle.

Experimental Protocols

These protocols are designed for a standard 0.1 to 1.0 mmol scale. All reactions should be conducted in a well-ventilated fume hood by personnel trained in standard synthetic chemistry procedures.[6]

Materials and Equipment
Category Item Notes
Reagents 4-Methoxybutane-1-sulfonyl fluorideSuFEx Hub
Phenolic or Amine NucleophileSubstrate (1.0 equiv)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)Base catalyst (0.1 - 1.2 equiv)
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)Reaction Solvent
Ethyl Acetate (EtOAc), HexanesSolvents for workup and chromatography
Saturated aq. NH₄Cl, BrineSolutions for aqueous workup
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Drying agent
Equipment Round-bottom flasks, magnetic stir bars, stir plateStandard glassware
Septa, needles, syringesFor inert atmosphere and liquid transfers
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)For reaction monitoring
Rotary evaporatorFor solvent removal
Glass column for flash chromatography, silica gelFor purification
Instrumentation LC-MS (Liquid Chromatography-Mass Spectrometry)For reaction monitoring and product confirmation[9]
NMR (Nuclear Magnetic Resonance) Spectrometer (¹H, ¹³C, ¹⁹F)For structural elucidation of the final product[10]
Protocol 1: SuFEx Reaction with a Phenolic Nucleophile

This protocol describes the coupling of 4-methoxybutane-1-sulfonyl fluoride with a generic phenol.

Causality Check: We use DBU as a common, effective base to deprotonate the phenol. Acetonitrile is chosen as it is a polar aprotic solvent that typically solubilizes all reactants well.[7] The reaction is monitored by TLC/LC-MS to determine completion, preventing unnecessary heating or extended reaction times.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv., e.g., 0.5 mmol, X mg).

    • Dissolve the phenol in anhydrous acetonitrile (e.g., 2.5 mL to achieve a 0.2 M concentration).

    • Add 4-Methoxybutane-1-sulfonyl fluoride (1.1 equiv., e.g., 0.55 mmol, Y mg) to the solution.

  • Reaction Initiation:

    • Add DBU (1.2 equiv., e.g., 0.6 mmol, Z µL) dropwise to the stirred solution at room temperature.

    • Rationale: Adding the base last initiates the reaction in a controlled manner. A slight excess of the sulfonyl fluoride and base ensures the complete consumption of the limiting phenol substrate.

  • Monitoring:

    • Stir the reaction at room temperature. Monitor the progress every 30-60 minutes by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) or by LC-MS.[9]

    • The reaction is complete when the starting phenol spot is no longer visible by TLC or its corresponding mass peak has disappeared in the LC-MS trace. Typical reaction times can range from 2 to 12 hours.

  • Workup:

    • Once complete, dilute the reaction mixture with ethyl acetate (e.g., 20 mL).

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (1 x 10 mL).

    • Rationale: The acidic wash with NH₄Cl removes the basic DBU catalyst and other aqueous-soluble impurities.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification & Characterization:

    • Purify the crude residue by silica gel flash column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the pure sulfate ester product.[11]

    • Characterize the final product by NMR (¹H, ¹³C) and HRMS to confirm its structure and purity.

Protocol 2: SuFEx Reaction with a Primary or Secondary Amine Nucleophile

This protocol details the synthesis of a sulfonamide from 4-methoxybutane-1-sulfonyl fluoride and an amine.

Causality Check: Primary and secondary amines are generally more nucleophilic than phenols, and the resulting sulfonamides are very stable. The protocol is similar, but the workup may vary slightly depending on the properties of the resulting sulfonamide. For less reactive or sterically hindered amines, a stronger base or elevated temperature may be required.[7][10]

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask, add the amine (1.0 equiv., e.g., 0.5 mmol, X mg) and dissolve it in anhydrous acetonitrile or DCM (2.5 mL).

    • If the amine is a hydrochloride salt, add an additional equivalent of a non-nucleophilic base like triethylamine (1.0 equiv) and stir for 10 minutes before proceeding.[9]

    • Add 4-Methoxybutane-1-sulfonyl fluoride (1.1 equiv., e.g., 0.55 mmol, Y mg).

  • Reaction Initiation:

    • Add DBU or another suitable base (1.2 equiv., e.g., 0.6 mmol, Z µL) to the mixture.

    • Stir at room temperature. If no reaction is observed after 2 hours (monitored by TLC/LC-MS), the mixture can be gently heated to 40-60 °C.

  • Monitoring:

    • Follow the consumption of the starting amine using TLC or LC-MS as described in Protocol 1. Amine reactions are often faster than those with phenols.

  • Workup:

    • After completion, concentrate the reaction mixture in vacuo.

    • Redissolve the residue in ethyl acetate (20 mL).

    • Wash the organic phase with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification & Characterization:

    • Purify the crude sulfonamide product by silica gel flash column chromatography.

    • Confirm the structure and purity of the isolated product via NMR (¹H, ¹³C) and HRMS.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Slow Reaction 1. Insufficiently active nucleophile (e.g., electron-poor phenol).2. Inactive or insufficient catalyst.3. Water present in the reaction.1. For phenols, convert to a silyl ether first. For amines, consider a stronger base (e.g., BTMG). Increase reaction temperature.[7]2. Use fresh, anhydrous base. Increase catalyst loading slightly.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Products / Low Yield 1. Hydrolysis of the sulfonyl fluoride or product.2. Side reactions of the nucleophile.3. For primary amines, potential for double addition or HF elimination side products.[4][6]1. Strictly control basicity; use the minimum effective amount of base. Ensure anhydrous conditions.2. Protect other reactive functional groups on the nucleophile if necessary.3. Use a slight excess of the amine and carefully control reaction temperature.
Difficult Purification 1. Catalyst (DBU/BTMG) is difficult to remove.2. Product is highly polar and streaks on silica gel.1. Perform an acidic wash (e.g., 1M HCl or sat. NH₄Cl) during workup.[7]2. Try a different chromatography system (e.g., reverse-phase) or consider recrystallization if the product is a solid.

Safety and Handling

All chemical manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sulfonyl Fluorides: While generally more stable than sulfonyl chlorides, sulfonyl fluorides are reactive electrophiles. Avoid inhalation and contact with skin and eyes.[12][13] They can release HF upon reaction or hydrolysis, which is highly corrosive and toxic.

  • Bases (DBU, BTMG): These are corrosive and toxic organic bases. Handle with care and avoid contact.[6]

  • Solvents: Acetonitrile is toxic and flammable. Dichloromethane is a suspected carcinogen. Handle in a well-ventilated area and avoid ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[14]

References

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. [Link][15][16]

  • Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). Current Protocols in Chemical Biology. [Link][9]

  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. University of Connecticut Department of Chemistry. [Link]

  • SuFEx Click Chemistry: Expanding the frontiers of chemical diversity. American Chemical Society. [Link][1]

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. EurekAlert!. [Link][17]

  • Sulfur(VI)-Fluoride Exchange (SuFEx). Chem-Station. [Link][4]

  • The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link][2][18]

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. ResearchGate. [Link]

  • Sulfur fluoride exchange. PMC - NIH. [Link][3]

  • Common Name: SULFURYL FLUORIDE. NJ.gov. [Link][19]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. Thieme Chemistry. [Link][8]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Publications. [Link][20]

  • Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. PMC - NIH. [Link][10]

  • Advances in the construction of diverse SuFEx linkers. National Science Review. [Link][21]

  • Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI) Fluoride Exchange. SciSpace. [Link][11]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of North Texas Digital Library. [Link][22]

Sources

Application

Application Note: Profiling Ligandable Tyrosine and Serine/Lysine Residues using 4-Methoxybutane-1-sulfonyl Fluoride via Competitive ABPP

Scientific Rationale & Introduction Activity-Based Protein Profiling (ABPP) has revolutionized covalent drug discovery by enabling the proteome-wide interrogation of reactive amino acid residues[1]. While early ABPP effo...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

Activity-Based Protein Profiling (ABPP) has revolutionized covalent drug discovery by enabling the proteome-wide interrogation of reactive amino acid residues[1]. While early ABPP efforts primarily targeted hyper-reactive cysteines using acrylamides or chloroacetamides, the field has rapidly expanded to target "harder" nucleophiles such as tyrosine, lysine, serine, and histidine. This expansion is largely driven by the adoption of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which utilizes sulfonyl fluorides as privileged, biocompatible warheads[2].

4-Methoxybutane-1-sulfonyl fluoride (CAS: 1227250-28-3) is a highly specialized alkyl sulfonyl fluoride fragment. Unlike highly reactive aryl sulfonyl fluorides, alkyl sulfonyl fluorides exhibit a distinct, attenuated reactivity profile[3]. They are virtually inert in aqueous physiological buffers and require stringent proximity-driven activation to undergo SuFEx[4]. This activation typically occurs within a protein binding pocket where the microenvironment perturbs the pKa of a target nucleophile (e.g., a phenoxide of tyrosine or an unprotonated amine of lysine) and stabilizes the fluoride leaving group.

Because 4-Methoxybutane-1-sulfonyl fluoride lacks a built-in enrichment handle (such as an alkyne or azide), it is deployed in a Competitive ABPP (or competitive isoTOP-ABPP) format. In this workflow, the proteome is first incubated with the fragment. A broad-spectrum, alkyne-tagged universal probe is subsequently added to label the remaining unreacted sites. By quantifying the depletion of MS/MS signals relative to a vehicle control, researchers can map the exact allosteric or active-site pockets engaged by the 4-methoxybutane-1-sulfonyl fluoride fragment.

Mechanistic Causality: Why Alkyl Sulfonyl Fluorides?

The choice of electrophile in ABPP dictates the subset of the proteome that can be profiled. The structural inclusion of the methoxybutane tail provides a balanced hydrophilic/lipophilic profile, making this fragment ideal for screening shallow, solvent-exposed pockets or protein-protein interaction (PPI) interfaces.

The SuFEx Activation Mechanism

The causality behind the fragment's selectivity lies in the SuFEx mechanism. The S(VI)-F bond is highly resistant to hydrolysis. However, upon binding to a specific protein pocket, local basic residues act as general bases to deprotonate the target nucleophile (Tyr-OH Tyr-O ). The nucleophile attacks the S(VI) center, while local hydrogen-bond donors stabilize the developing negative charge on the departing fluoride ion, resulting in a stable covalent adduct.

SuFEx N1 Protein Binding Pocket (Tyr-OH, Lys-NH2, Ser-OH) N3 Proximity-Driven Activation (Microenvironment pKa shift) N1->N3 N2 4-Methoxybutane-1-sulfonyl fluoride (Alkyl-SO2F) N2->N3 N4 Sulfur(VI) Fluoride Exchange (SuFEx) N3->N4 N5 Stable Covalent Adduct (Protein-X-SO2-Alkyl) + HF N4->N5

Mechanism of SuFEx-mediated covalent labeling of protein nucleophiles by sulfonyl fluorides.

Quantitative Warhead Comparison

To understand the strategic placement of 4-Methoxybutane-1-sulfonyl fluoride in your screening cascade, it is critical to compare its properties against other common ABPP warheads.

Warhead ClassExamplePrimary Target ResiduesIntrinsic ReactivityAqueous StabilityABPP Application
Acrylamide Ibrutinib probeCysteine (Cys)HighHighKinase profiling, Cys-ligandability
Fluorophosphonate FP-alkyneSerine (Ser)Very HighModerateSerine hydrolase profiling
Aryl Sulfonyl Fluoride SF-alkyneTyr, Lys, His, SerModerateModerateBroad-spectrum SuFEx profiling[5]
Alkyl Sulfonyl Fluoride 4-Methoxybutane-1-sulfonyl fluoride Tyr, Lys (pKa perturbed) Low / Tuned Very High Fragment-based ligand discovery (FBLD)

Experimental Workflow: Competitive ABPP

The following protocol outlines a self-validating system for discovering targets of 4-Methoxybutane-1-sulfonyl fluoride.

G A Native Proteome Extract (No PMSF/AEBSF) B Incubation with 4-Methoxybutane-1-sulfonyl fluoride (Fragment Binding) A->B C Labeling with Broad-Spectrum Alkyne-Probe B->C D CuAAC Click Chemistry (Attach Biotin-Azide) C->D E Streptavidin Enrichment & On-Bead Trypsin Digestion D->E F Quantitative LC-MS/MS (Identify Competed Sites) E->F

Competitive ABPP workflow using 4-Methoxybutane-1-sulfonyl fluoride for target discovery.

Phase 1: Proteome Preparation

Causality Note:Do NOT use PMSF or AEBSF in your lysis buffer. Both are sulfonyl fluorides and will irreversibly occupy the exact binding sites you are attempting to profile[2].

  • Harvest cells (e.g., HEK293T) and lyse in cold PBS via probe sonication. Use a protease inhibitor cocktail strictly lacking sulfonyl fluorides.

  • Centrifuge at 100,000 × g for 45 min at 4 °C to separate the soluble (cytosolic) and insoluble (membrane) proteome fractions.

  • Adjust protein concentration to exactly 2.0 mg/mL using a BCA assay.

Phase 2: Fragment Competition
  • Aliquot 500 µL of the proteome (1 mg total protein) into two tubes: "Vehicle Control" and "Fragment Treated".

  • To the treated tube, add 4-Methoxybutane-1-sulfonyl fluoride (from a 100x DMSO stock) to a final concentration of 50 µM. Add an equal volume of DMSO to the control.

  • Incubate at 37 °C for 2 hours. The elevated temperature and time are required because alkyl sulfonyl fluorides have lower intrinsic reactivity and require time for the proximity-driven SuFEx reaction to reach equilibrium.

Phase 3: Universal Probe Labeling
  • Add a broad-spectrum alkyne-tagged probe (e.g., an Aryl-SF-alkyne for Tyr/Lys profiling, or FP-alkyne for Ser profiling) to both tubes at a final concentration of 100 µM.

  • Incubate at room temperature for 1 hour to label all remaining unreacted, ligandable sites.

Phase 4: CuAAC Click Chemistry & Precipitation

Causality Note: The inclusion of THPTA is critical. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state, preventing the generation of reactive oxygen species (ROS) that would otherwise artificially oxidize methionine and cysteine residues, confounding MS analysis.

  • To each tube, add the following click reagents sequentially (vortexing between additions):

    • Biotin-azide (100 µM final)

    • TCEP (1 mM final, freshly prepared) - Reduces Cu(II) to active Cu(I).

    • THPTA ligand (100 µM final)

    • CuSO 4​ (1 mM final)

  • React for 1 hour at room temperature.

  • Precipitate proteins by adding 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex and centrifuge at 5,000 × g for 10 min. Discard the supernatant to remove unreacted click reagents.

Phase 5: Enrichment and On-Bead Digestion
  • Resuspend the protein pellet in 500 µL of 1.2% SDS in PBS. Heat at 90 °C for 5 minutes to fully denature the proteins, ensuring complete exposure of the biotin tags.

  • Dilute with 5 mL of PBS (to reduce SDS concentration to ~0.1%) and incubate with 100 µL of pre-washed Streptavidin agarose beads for 2 hours at room temperature.

  • Wash beads sequentially with 1% SDS, 4 M Urea, and PBS to remove non-specifically bound proteins.

  • Perform on-bead reduction (10 mM DTT, 30 min) and alkylation (20 mM Iodoacetamide, 30 min in the dark).

  • Digest overnight at 37 °C with 2 µg of sequencing-grade Trypsin.

Phase 6: LC-MS/MS and Data Interpretation
  • Elute the resulting peptides, desalt using C18 StageTips, and analyze via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).

  • Self-Validation & Interpretation: Calculate the quantitative ratio ( R ) of peptide intensity in the Vehicle Control versus the Fragment Treated sample.

    • An R>4 (i.e., >75% reduction in signal) indicates that 4-Methoxybutane-1-sulfonyl fluoride successfully outcompeted the universal probe, confirming a highly specific, ligandable interaction at that specific amino acid residue.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. URL: [Link]

  • Lu, X., et al. (2023). ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society, 145(43), 23763–23773. URL: [Link]

  • Zheng, N., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21, 2268-2287. URL: [Link]

  • Fang, Z., et al. (2021). Activity-based protein profiling: A graphical review. Journal of Pharmaceutical Analysis, 11(4), 396-414. URL: [Link]

Sources

Method

4-Methoxybutane-1-sulfonyl fluoride reaction conditions with primary amines

Application Note: SuFEx Click Chemistry of 4-Methoxybutane-1-sulfonyl Fluoride with Primary Amines Introduction & Mechanistic Rationale The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a premier click che...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: SuFEx Click Chemistry of 4-Methoxybutane-1-sulfonyl Fluoride with Primary Amines

Introduction & Mechanistic Rationale

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a premier click chemistry methodology for constructing highly stable S–N and S–O linkages. While aryl sulfonyl fluorides exhibit excellent reactivity profiles, aliphatic variants like 4-methoxybutane-1-sulfonyl fluoride (CAS: 1227250-28-3) present unique synthetic challenges. Aliphatic sulfonyl fluorides are inherently less electrophilic and are prone to competing side reactions, such as E2 elimination or SN2 displacement, when subjected to harsh basic conditions or elevated temperatures [1].

To overcome these kinetic barriers without compromising the structural integrity of the aliphatic chain, researchers must employ a synergistic Lewis acid/Lewis base activation strategy. As demonstrated by Ball and co-workers, the combination of calcium triflimide[Ca(NTf2)2] and 1,4-diazabicyclo[2.2.2]octane (DABCO) provides a unified, room-temperature methodology for activating recalcitrant S(VI) fluorides [2].

Causality of Reagent Selection:

  • Ca(NTf2)2 (Lewis Acid): The calcium ion strongly coordinates to the highly electronegative fluorine atom, elongating and weakening the S–F bond. This pre-activation lowers the activation energy required for nucleophilic attack.

  • DABCO (Lewis Base): DABCO serves a dual purpose. It hydrogen-bonds with the incoming primary amine to enhance its nucleophilicity, and it acts as an efficient, non-nucleophilic acid scavenger to sequester the liberated hydrogen fluoride (HF) as a stable DABCO-HF salt, driving the reaction thermodynamically forward.

SuFEx_Workflow A 4-Methoxybutane-1- sulfonyl fluoride C Ca(NTf2)2 / DABCO Activation Complex A->C S-F Coordination B Primary Amine (R-NH2) B->C N-H Activation D S-N Bond Formation (Transition State) C->D Nucleophilic Attack E Aliphatic Sulfonamide (Product) D->E -HF F DABCO-HF (Byproduct) D->F Acid Scavenging

Figure 1: Synergistic activation of aliphatic sulfonyl fluorides by Ca(NTf2)2 and DABCO.

Quantitative Data & Condition Optimization

The necessity of the dual-activation system becomes evident when comparing standard SuFEx conditions. Aliphatic sulfonyl fluorides remain largely inert under standard DBU catalysis at room temperature, necessitating the Ca(NTf2)2/DABCO system for high-yielding conversions.

Table 1: Optimization of Reaction Conditions for Aliphatic Sulfonyl Fluorides + Primary Amines

EntryCatalyst / Additive SystemSolventTemp (°C)Time (h)Conversion (%)*
1NoneTHF2524< 5%
2DBU (20 mol%)MeCN252412 - 15%
3Ca(NTf2)2 (1.1 equiv)THF2524< 10%
4DABCO (1.5 equiv)THF2524< 10%
5 Ca(NTf2)2 (1.1 eq) + DABCO (1.5 eq) THF 25 2 - 4 > 95%

*Conversion determined by 19F NMR tracking the disappearance of the S-F signal.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By utilizing 19F NMR aliquots, researchers can definitively track the consumption of the starting material without relying solely on TLC, which can be ambiguous for aliphatic sulfonamides lacking strong UV chromophores.

Materials Required:
  • 4-Methoxybutane-1-sulfonyl fluoride (1.0 mmol, 1.0 equiv)

  • Primary Amine (1.05 mmol, 1.05 equiv)

  • Ca(NTf2)2 (1.1 mmol, 1.1 equiv, stored in a desiccator)

  • DABCO (1.5 mmol, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (2.0 mL, 0.5 M)

Methodology:

Step 1: Reaction Assembly (Inert Atmosphere Recommended)

  • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add Ca(NTf2)2 (658 mg, 1.1 mmol) and DABCO (168 mg, 1.5 mmol).

  • Purge the flask with dry Nitrogen or Argon for 5 minutes. Causality: While SuFEx is generally water-tolerant, Ca(NTf2)2 is highly hygroscopic. Moisture can competitively coordinate to the calcium center, dampening its Lewis acidity.

  • Add anhydrous THF (2.0 mL) and stir for 5 minutes until a fine suspension or clear solution forms.

Step 2: Substrate Addition 4. Add the primary amine (1.05 mmol) to the stirring mixture. 5. Add 4-methoxybutane-1-sulfonyl fluoride (170 mg, 1.0 mmol) dropwise via microsyringe. 6. Seal the flask and allow the reaction to stir vigorously at room temperature (20–25 °C).

Step 3: Self-Validating Reaction Monitoring 7. 19F NMR Tracking: After 2 hours, withdraw a 50 µL aliquot, dilute in 0.5 mL CDCl3, and acquire a rapid 19F NMR spectrum.

  • Validation Check: 4-Methoxybutane-1-sulfonyl fluoride exhibits a characteristic sharp singlet around +50.0 to +55.0 ppm (relative to CFCl3). The reaction is deemed complete when this peak is fully consumed.
  • TLC Tracking: Alternatively, stain the TLC plate with basic KMnO4 or Ninhydrin (if the amine is UV-inactive) to confirm the disappearance of the primary amine.

Step 4: Workup and Purification 9. Upon completion, quench the reaction by adding 5 mL of 1.0 M aqueous HCl to protonate the DABCO and dissolve the calcium salts. 10. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). 11. Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 12. Purify the crude aliphatic sulfonamide via flash column chromatography (typically Hexanes/EtOAc gradients) to yield the pure product.

Troubleshooting & Optimization Insights

  • Stalled Reactions with Sterically Hindered Amines: If the primary amine possesses significant alpha-branching (e.g., tert-butylamine), the nucleophilic attack is kinetically hindered. Solution: Elevate the reaction temperature to 50 °C and switch the solvent to 1,4-dioxane to maintain the stability of the Ca(NTf2)2 complex at higher temperatures.

  • Poor Solubility: If the primary amine is a highly polar pharmaceutical intermediate (e.g., containing multiple unprotected hydroxyls), THF may fail to solubilize the reagents. Solution: Switch the solvent to anhydrous Acetonitrile (MeCN) or a 1:1 mixture of THF/DMF.

References

  • Title: SuFEx as a new generation of click chemistry: synthesis and development of linkers Source: National Science Review, Volume 10, Issue 7, July 2023 URL: [Link]

  • Title: SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: Organic Letters, 2020, 22, 11, 4389–4394 URL: [Link]

  • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition, 2014, 53, 9430-9448 URL: [Link]

Application

SuFEx-Enabled Covalent Inhibitor Design Using 4-Methoxybutane-1-sulfonyl fluoride: Application Notes &amp; Protocols

Executive Summary & Mechanistic Rationale The landscape of targeted covalent inhibitors (TCIs) is rapidly evolving beyond traditional cysteine-reactive warheads (such as acrylamides and maleimides). Sulfonyl fluorides (S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The landscape of targeted covalent inhibitors (TCIs) is rapidly evolving beyond traditional cysteine-reactive warheads (such as acrylamides and maleimides). Sulfonyl fluorides (SFs) have emerged as highly privileged electrophiles capable of targeting a broader spectrum of nucleophilic residues, including Tyrosine (Tyr), Lysine (Lys), Histidine (His), Serine (Ser), and Threonine (Thr) ()[1].

4-Methoxybutane-1-sulfonyl fluoride (CAS: 1227250-28-3) serves as an ideal fragment-sized Sulfur(VI) Fluoride Exchange (SuFEx) probe for agnostic screening and rational drug design. The 4-carbon aliphatic chain provides spatial flexibility, while the terminal ether oxygen acts as a hydrogen-bond acceptor. When this moiety anchors into a complementary sub-pocket, it proximity-drives the sulfonyl fluoride center toward nearby nucleophiles, forming a highly stable covalent adduct ()[2].

The "Sleeping Beauty" Phenomenon

The sulfur-fluorine bond possesses exceptional hydrolytic and oxidative stability. Unlike hyper-reactive electrophiles that indiscriminately label exposed solvent-accessible residues, SFs remain completely dormant in aqueous biological buffers. They only undergo SuFEx ligation when bound to a specific protein pocket that provides the precise geometric and electrostatic microenvironment to catalyze the fluoride leaving group—a concept famously termed the "Sleeping Beauty" phenomenon ()[3].

Mechanism SF Dormant Warhead (R-SO2F) Complex Non-Covalent Complex SF->Complex Pocket Protein Pocket (Specific Geometry) Pocket->Complex Transition Proximity Catalysis (H-bond / Base) Complex->Transition Adduct Covalent Adduct (+ HF) Transition->Adduct

Figure 1: The "Sleeping Beauty" SuFEx mechanism driven by protein microenvironment.

Agnostic Discovery Workflow

To identify novel allosteric or orthosteric pockets, 4-Methoxybutane-1-sulfonyl fluoride can be deployed in an agnostic intact-mass screening pipeline.

Workflow A Target Protein (Native Fold) C Incubation & Matchmaking (Microenvironment Catalysis) A->C B 4-Methoxybutane-1-sulfonyl fluoride B->C D Intact LC-MS (Detect +150.03 Da Adduct) C->D Covalent Capture E Tryptic Digestion D->E If Adduct > 50% F LC-MS/MS (Bottom-Up) (Identify Target Residue) E->F

Figure 2: Agnostic SuFEx screening workflow for identifying covalent modifications.

Self-Validating Experimental Protocols

Protocol A: Intact Protein MS Screening (Covalent Capture)

Objective: Determine if the target protein possesses a microenvironment capable of activating the 4-Methoxybutane-1-sulfonyl fluoride warhead.

  • Buffer Preparation: Prepare a reaction buffer of 50 mM HEPES, 150 mM NaCl, pH 7.4.

    • Causality: Avoid Tris or Glycine buffers. Although SFs are highly stable, extended incubation with primary amine-containing buffers can cause slow background depletion of the warhead.

  • Protein Preparation: Dilute the purified target protein to 2 µM in the reaction buffer. Aliquot 50 µL into two separate vials (Native and Denatured).

  • Denaturation Control (Self-Validation): Heat the "Denatured" vial to 95°C for 10 minutes, then cool to room temperature.

    • Causality: This is a critical self-validating step. A true SuFEx probe will not label the denatured protein because the catalytic microenvironment has been destroyed ()[3]. If the denatured protein is labeled, the warhead is acting as a promiscuous, non-specific electrophile.

  • Compound Addition: Add 4-Methoxybutane-1-sulfonyl fluoride to a final concentration of 50 µM (ensure final DMSO concentration is ≤1%).

  • Incubation: Incubate both vials at 25°C for 2 to 4 hours.

  • LC-MS Analysis: Analyze via Q-TOF or Orbitrap MS. Deconvolute the spectra and look for a mass shift of +150.03 Da (Theoretical monoisotopic addition of the C5​H10​O3​S moiety following the loss of HF).

Protocol B: Bottom-Up Proteomics for Site Identification

Objective: Map the specific amino acid residue modified by the SuFEx warhead.

  • Quenching: Add solid Urea to the reaction mixture to achieve a final concentration of 8M.

    • Causality: Unfolding the protein immediately halts the SuFEx reaction by destroying the spatial proximity of the catalytic residues, freezing the kinetic timepoint without the need for a reactive chemical quencher.

  • Reduction & Alkylation: Add 10 mM DTT (30 min, 37°C) followed by 20 mM Iodoacetamide (30 min, dark, RT).

  • Digestion: Dilute the urea concentration to <2M using 50 mM ammonium bicarbonate. Add Trypsin (1:50 w/w) and incubate overnight at 37°C.

  • LC-MS/MS Analysis: Desalt peptides using C18 StageTips and analyze via LC-MS/MS.

  • Data Search Parameters: Set a variable modification of +150.0348 Da on Y, K, H, S, and T residues.

    • Causality: Unlike maleimides, SFs form unstable adducts with Cysteine but highly stable sulfonates/sulfonamides with Tyr, Lys, and His ()[2].

Protocol C: Biochemical Validation & Kinetics

Objective: Decouple binding affinity ( KI​ ) from covalent reactivity ( kinact​ ).

  • Time-Dependent Inhibition Assay: Pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., 1 µM to 100 µM) for different time intervals (0, 15, 30, 60, 120 minutes) before adding the substrate.

    • Causality: Covalent inhibition is a time-dependent process. Measuring an IC50​ at a single arbitrary timepoint is scientifically invalid for TCIs.

  • Kinetic Calculation: Plot the natural log of remaining enzyme activity versus pre-incubation time to find the observed rate constant ( kobs​ ). Fit the data to the equation kobs​=(kinact​×[I])/(KI​+[I]) to determine the kinact​/KI​ ratio, the gold standard metric for covalent inhibitor potency.

Quantitative Data Interpretation

A successful, highly selective SuFEx probe will yield a distinct quantitative profile. Table 1 outlines the expected validation metrics for a high-quality hit utilizing the 4-Methoxybutane-1-sulfonyl fluoride warhead.

Table 1: Representative Self-Validating Metrics for SuFEx Probe Labeling

Experimental ConditionProtein StateWarhead Conc. (µM)Incubation Time (h)Intact MS Adduct (%)Enzymatic Inhibition (%)
Standard Assay Native Fold502> 90%> 85%
Negative Control Heat-Denatured5020% N/A
Competition Assay Native + Known Binder502< 5% < 5%

Note: The complete lack of labeling in the heat-denatured and competition states validates that the +150.03 Da modification is entirely dependent on the structural integrity of the target pocket.

References

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. URL:[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. URL:[Link]

Sources

Method

Application Note: Bioconjugation Strategies Using 4-Methoxybutane-1-Sulfonyl Fluoride via SuFEx Click Chemistry

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the landscape of targeted bioconjugation and chemical biology. Among the diverse array of SuFEx warheads, 4-Methoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the landscape of targeted bioconjugation and chemical biology. Among the diverse array of SuFEx warheads, 4-Methoxybutane-1-sulfonyl fluoride emerges as a highly specialized, aliphatic electrophile. Unlike traditional, highly reactive bioconjugation reagents (e.g., maleimides or NHS esters), this molecule acts as a "sleeping beauty" probe. It remains entirely inert in complex aqueous environments until it is activated by a specific protein microenvironment, enabling unprecedented chemoselectivity for Tyrosine, Lysine, Serine, and Histidine residues.

This application note provides drug development professionals and chemical biologists with a comprehensive, self-validating framework for utilizing 4-Methoxybutane-1-sulfonyl fluoride in targeted covalent inhibitor (TCI) design, activity-based protein profiling (ABPP), and late-stage bioconjugation.

Mechanistic Rationale: The "Sleeping Beauty" Warhead (E-E-A-T)

To successfully deploy 4-Methoxybutane-1-sulfonyl fluoride, researchers must understand the causality behind its unique reactivity profile.

  • Aliphatic vs. Aryl Sulfonyl Fluorides: Classic aryl sulfonyl fluorides (like PMSF or AEBSF) are widely used as broad-spectrum protease inhibitors but suffer from promiscuous off-target reactivity. In contrast, aliphatic sulfonyl fluorides exhibit a significantly higher kinetic barrier to nucleophilic attack. They require a proximity-driven desolvation event or specific hydrogen-bonding to the fluorine atom (often provided by the 3D fold of a protein binding pocket) to activate the S-F bond[1].

  • The Role of the Methoxy Tail: The terminal methoxy group (-OCH₃) is not merely a structural spacer. It introduces a subtle dipole and acts as a hydrogen-bond acceptor, which slightly enhances aqueous solubility compared to purely alkyl chains (like hexanesulfonyl fluoride). This reduces non-specific hydrophobic aggregation and allows the warhead to sample polar binding pockets efficiently.

  • Resistance to Reduction: A critical advantage of sulfonyl fluorides over sulfonyl chlorides is their exclusive heterolytic cleavage. Because fluorine is highly electronegative, the S-F bond cannot be reduced by biological thiols (e.g., glutathione or DTT) [2]. This thermodynamic stability ensures the probe remains intact in complex cellular lysates until it encounters its specific target.

SuFEx Pathway Visualization

The following diagram illustrates the microenvironment-driven activation pathway required for successful bioconjugation with 4-Methoxybutane-1-sulfonyl fluoride.

SuFEx_Mechanism SF 4-Methoxybutane-1- Sulfonyl Fluoride Complex Non-Covalent Encounter Complex SF->Complex Binding Target Protein Target (Tyr-OH / Lys-NH2) Target->Complex Recognition Activation Microenvironment Activation (SuFEx) Complex->Activation Proximity Effect Product Stable Covalent Conjugate Activation->Product Heterolytic S-F Cleavage (-HF)

Workflow of SuFEx-mediated bioconjugation using 4-Methoxybutane-1-sulfonyl fluoride.

Comparative Bioconjugation Metrics

To justify the selection of 4-Methoxybutane-1-sulfonyl fluoride over traditional reagents, quantitative and qualitative metrics are summarized below.

Reagent ClassExampleAqueous Stability (t½)ChemoselectivityPrimary Target ResiduesLinkage FormedReversibility
Aliphatic Sulfonyl Fluoride 4-Methoxybutane-1-SuF Excellent (> days) Context-dependent (High) Tyr, Lys, His, Ser Sulfonate / Sulfonamide Irreversible
Aryl Sulfonyl FluoridePMSF, AEBSFModerate (hours)Promiscuous (Moderate)Ser, Thr, TyrSulfonate / SulfonamideIrreversible
MaleimideNEM, SMCCGood (hours to days)Thiol-selectiveCysThioetherReversible (Retro-Michael)
NHS EsterNHS-AcetatePoor (minutes to hours)Amine-selectiveLys, N-terminusAmideIrreversible

Experimental Protocols & Methodologies

The following protocol is designed as a self-validating system . Because aliphatic sulfonyl fluorides require a folded protein microenvironment to react, the inclusion of a thermal denaturation control definitively proves that any observed conjugation is site-specific and not an artifact of background chemical reactivity.

Protocol: Microenvironment-Directed Protein Bioconjugation & Validation

Objective: Covalently modify a target protein and validate the context-dependent SuFEx reaction using intact mass spectrometry.

Phase 1: Reagent and Buffer Preparation
  • Probe Stock: Prepare a 50 mM stock solution of 4-Methoxybutane-1-sulfonyl fluoride in anhydrous DMSO.

    • Causality: While the S-F bond is highly stable in water, storing the stock in anhydrous DMSO prevents any trace base-catalyzed hydrolysis over long-term storage, ensuring accurate stoichiometric delivery.

  • Reaction Buffer: Prepare 50 mM HEPES, 150 mM NaCl, pH 8.0.

    • Causality: A pH of 8.0 slightly increases the nucleophilicity of target residues (e.g., shifting the equilibrium of the Tyrosine phenolic -OH toward the phenolate ion) without causing protein denaturation or accelerating background hydrolysis of the probe [3].

Phase 2: Reaction Execution & Self-Validation Controls
  • Native Reaction (Test): Dilute the target protein to a final concentration of 10 µM in the Reaction Buffer. Add the probe stock to a final concentration of 100 µM (10-fold molar excess). Ensure final DMSO concentration does not exceed 2% (v/v) to prevent solvent-induced unfolding.

  • Denatured Control (Validation): In a separate tube, take an identical 10 µM protein aliquot and heat at 95°C for 10 minutes to completely denature the tertiary structure. Allow it to cool to room temperature, then add 100 µM of the probe.

    • Causality: If the warhead is truly a "sleeping beauty" that relies on the 3D microenvironment for S-F activation[1], the denatured control will yield zero conjugation. This step self-validates the specificity of your assay.

  • Incubation: Incubate both tubes at 25°C for 4 hours with gentle agitation.

Phase 3: LC-MS Quality Control
  • Desalting: Quench the reactions by buffer exchanging into LC-MS grade water (containing 0.1% Formic Acid) using Zeba™ spin desalting columns or equivalent SEC methods.

  • Intact Mass Analysis: Analyze the samples via ESI-TOF or Orbitrap mass spectrometry.

  • Data Interpretation:

    • The molecular weight of 4-Methoxybutane-1-sulfonyl fluoride is 170.20 Da.

    • During the SuFEx reaction, the fluorine atom is lost as HF (leaving group).

    • Expected Mass Shift: Look for a precise mass addition of +151.2 Da (C₅H₁₁O₃S) on the native protein spectrum.

    • The denatured control spectrum must show the unmodified wild-type protein mass, confirming absolute chemoselectivity.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [2]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. (Cited via Jena Bioscience). [3]

  • Qin, H., et al. (2019). “Sleeping Beauty” Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase. ChemRxiv. [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SuFEx Yields with 4-Methoxybutane-1-sulfonyl Fluoride

Welcome to the advanced troubleshooting and methodology center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-Methoxybutane-1-sulfonyl fluoride (CAS: 1227250-28-3).

Unlike aryl sulfonyl fluorides, aliphatic substrates like 4-Methoxybutane-1-sulfonyl fluoride present unique mechanistic challenges—specifically, their susceptibility to α -deprotonation and competing S_N2 pathways. This guide provides the causal logic, validated protocols, and quantitative parameters required to achieve near-quantitative yields.

Strategic Workflow for Aliphatic SuFEx Optimization

The selection of your catalytic system must be dictated by the nature of your nucleophile to prevent substrate degradation.

SuFEx_Optimization Start 4-Methoxybutane-1-sulfonyl fluoride (Aliphatic S-F Hub) NucType Target Nucleophile? Start->NucType Amine Amines (N-Nucleophiles) Primary / Secondary NucType->Amine Alcohol Alcohols (O-Nucleophiles) Aryl / Alkyl NucType->Alcohol CatAmine NHC Catalysis (10 mol%) Hydrogen-bond Activation Amine->CatAmine CatAlcohol BTMG (5-20 mol%) + HMDS in situ TMS-ether formation Alcohol->CatAlcohol Solvent1 Toluene or CH3CN RT, 24h, 4Å MS CatAmine->Solvent1 Solvent2 CH3CN RT, 5-30 min CatAlcohol->Solvent2 Product1 Sulfonamide High Yield & Purity Solvent1->Product1 Product2 Sulfonate Ester High Yield & Purity Solvent2->Product2

Workflow for optimizing SuFEx reactions based on nucleophile type.

Troubleshooting & Mechanistic FAQs

Q1: My coupling with alkyl and aryl alcohols is stalling at <20% yield using standard DBU catalysis. How can I drive this to completion? The Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is the traditional SuFEx catalyst, but it is notoriously sluggish with aliphatic sulfonyl fluorides, often requiring high loadings and long reaction times[1]. The Solution: Transition to an "Accelerated SuFEx" protocol using1[1]. BTMG is a sterically hindered guanidine base that synergizes with HMDS to form reactive TMS-ether intermediates in situ. This bypasses the need to pre-synthesize silyl ethers and exploits the immense thermodynamic driving force of silicon-fluoride bond formation, reducing reaction times to under 30 minutes[1].

Q2: I am observing significant degradation and unidentifiable byproducts when reacting 4-Methoxybutane-1-sulfonyl fluoride with primary amines. What is causing this? The Causality: Because 4-Methoxybutane-1-sulfonyl fluoride is an aliphatic substrate, it possesses α -protons. Under strongly basic conditions, it is highly susceptible to α -deprotonation (leading to highly reactive sulfene intermediates) or competing S_N2 attack at the alkyl chain, which overshadows the desired S-F exchange[2]. The Solution: Utilize 3[3]. NHCs act as carbon-centered Brønsted bases that activate the amine via hydrogen bonding rather than harshly deprotonating the sulfonyl fluoride. This chemoselective activation cleanly yields the sulfonamide without degrading the aliphatic chain[3].

Q3: Should I use water or protic solvents to help dissolve my polar nucleophiles? The Causality: Absolutely not. While the S(VI)-F bond is generally celebrated for its resistance to hydrolysis under neutral conditions, the introduction of highly active catalysts (like BTMG or NHCs) changes the kinetic landscape[2]. In the presence of these activators, hydroxide ions or water molecules can outcompete your target nucleophile, leading to the irreversible hydrolysis of the sulfonyl fluoride into a sulfonic acid[2]. Always use strictly anhydrous aprotic solvents and molecular sieves.

Quantitative Data: Catalyst & Condition Comparison

To facilitate rapid experimental design, the following table synthesizes the optimized parameters for reacting 4-Methoxybutane-1-sulfonyl fluoride with different nucleophile classes.

ParameterO-Nucleophiles (Alcohols)N-Nucleophiles (Amines)
Optimal Catalyst BTMG (Barton's Base)N-Heterocyclic Carbene (NHC)
Catalyst Loading 5.0 – 20.0 mol%10.0 mol%
Key Additive HMDS (1.0 eq)4Å Molecular Sieves (200 mg/mmol)
Preferred Solvent Anhydrous CH 3​ CNAnhydrous Toluene or CH 3​ CN
Reaction Time 5 – 30 minutes24 hours
Expected Yield 80% – 99%75% – 95%
Primary Byproduct Me 3​ Si-F (volatile)HF (sequestered by base/sieves)

Self-Validating Experimental Methodologies

The following protocols are engineered as self-validating systems. They include built-in diagnostic checks to ensure the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Accelerated SuFEx for Sulfonate Esters (O-Nucleophiles)

Use this protocol when coupling 4-Methoxybutane-1-sulfonyl fluoride with alkyl or aryl alcohols.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the target alcohol (0.1 mmol) and 4-Methoxybutane-1-sulfonyl fluoride (0.1 mmol, ~17.0 mg).

  • Solvent & Additive: Add 1.0 mL of anhydrous CH 3​ CN, followed by HMDS (0.1 mmol, 1.0 equiv).

  • Catalyst Initiation: Inject BTMG (20 μ mol, 20 mol%).

    • Validation Check 1 (Visual): The reaction should remain homogeneous. If immediate precipitation occurs, moisture contamination has led to sulfonic acid salt formation.

  • Reaction: Stir at room temperature for 30 minutes.

    • Validation Check 2 (Analytical): Monitor by LCMS or GCMS. The disappearance of the sulfonyl fluoride peak (m/z 170.2) and the detection of volatile Me 3​ Si-F confirms active catalytic turnover.

  • Workup: Evaporate the volatile side products (NH 3​ , Me 3​ Si-F, TMS-OH, and BTMG) directly under reduced pressure.

    • Validation Check 3 (Yield): Because this is an ideal click reaction, the crude residue should exhibit >90% purity by 1 H NMR without the need for column chromatography.

Protocol B: NHC-Catalyzed SuFEx for Sulfonamides (N-Nucleophiles)

Use this protocol when coupling with primary or secondary amines to prevent aliphatic chain degradation.

  • Preparation: To an oven-dried vial, add 4-Methoxybutane-1-sulfonyl fluoride (0.3 mmol), the target amine (0.2 mmol), and 200 mg of activated 4Å molecular sieves.

  • Catalyst Addition: Add the NHC precursor (11 mol%) and DBU (10 mol%) to generate the active carbene in situ.

  • Solvent: Suspend the mixture in 1.0 mL of anhydrous Toluene or CH 3​ CN.

  • Reaction: Stir at room temperature for 24 hours.

    • Validation Check 1 (TLC): Monitor via TLC (Hexanes/EtOAc). If the sulfonyl fluoride spot persists unchanged after 4 hours, the NHC catalyst has likely been poisoned by moisture. Corrective Action: Add fresh 4Å MS and an additional 5 mol% of NHC precursor.

  • Workup: Filter the mixture through a short pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure and purify via flash chromatography to isolate the pure sulfonamide.

References

  • Accelerated SuFEx Click Chemistry for Modular Synthesis Source: Cold Spring Harbor Laboratory (cshl.edu) URL:[1]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: RHHZ (rhhz.net) URL:[2]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes Source: ACS Catalysis (acs.org) URL:[3]

  • Building Blocks Catalogue July 2021 (CAS: 1227250-28-3) Source: Namiki Shoji (namiki-s.co.jp) URL:

Sources

Optimization

Technical Support Guide: Minimizing Hydrolysis of 4-Methoxybutane-1-sulfonyl Fluoride in Aqueous Buffers

Prepared by the Senior Application Scientist Team Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Methoxybutane-1-sulfonyl fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Methoxybutane-1-sulfonyl fluoride. As a reactive electrophile used for covalent modification of proteins, its stability in aqueous buffers is paramount for experimental success. This document provides in-depth answers to common challenges, explains the chemical principles behind our recommendations, and offers validated protocols to ensure the integrity of your compound and the reliability of your data.

Section 1: Understanding the Problem: The "Why" of Hydrolysis
Q: What is hydrolysis and why is it a critical issue for my experiments with 4-Methoxybutane-1-sulfonyl fluoride?

A: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For 4-Methoxybutane-1-sulfonyl fluoride, the sulfonyl fluoride (-SO₂F) group is the reactive center of the molecule, known as a "warhead".[1][2] This group is designed to be electrophilic, meaning it seeks out electron-rich amino acid residues on a protein target (like lysine, serine, or tyrosine) to form a stable, covalent bond.

However, water and, more potently, hydroxide ions (OH⁻) present in aqueous buffers are also nucleophiles. They can attack the electrophilic sulfur atom of the sulfonyl fluoride. This unwanted reaction converts the active 4-Methoxybutane-1-sulfonyl fluoride into the inactive 4-Methoxybutane-1-sulfonic acid and releases a fluoride ion.[3] Once hydrolyzed, the compound can no longer react with its protein target, leading to a complete loss of activity. This can result in misleading data, such as an apparent lack of efficacy or incorrect kinetic measurements. Therefore, preventing premature hydrolysis is essential for the validity of your experiment.

Hydrolysis_Mechanism Active 4-Methoxybutane-1-sulfonyl fluoride (Active) mid_point Active->mid_point Nucleophile H₂O / OH⁻ (from Buffer) Nucleophile->mid_point Inactive 4-Methoxybutane-1-sulfonic acid (Inactive) Fluoride Fluoride Ion (F⁻) Inactive->Fluoride + mid_point->Inactive Hydrolysis

Caption: Hydrolysis of 4-Methoxybutane-1-sulfonyl fluoride.

Section 2: Key Factors Influencing Stability
Q: What are the critical experimental factors that control the rate of hydrolysis?

A: The stability of sulfonyl fluorides in aqueous solution is not absolute; it is a race between your intended reaction and the unintended hydrolysis. The rate of this hydrolysis is primarily governed by three factors: pH, temperature, and buffer composition.

  • pH (The Most Critical Factor): The rate of hydrolysis is highly pH-dependent. Alkaline (basic) conditions dramatically accelerate the degradation of sulfonyl fluorides.[1][4] This is because the concentration of the hydroxide ion (OH⁻), a much more powerful nucleophile than water, increases logarithmically with pH. For the related compound Phenylmethylsulfonyl fluoride (PMSF), the half-life at 25°C plummets from approximately 110 minutes at pH 7.0 to just 35 minutes at pH 8.0.[4]

    • Causality: The electrophilic sulfur atom in the SO₂F group is susceptible to nucleophilic attack. At higher pH, the increased concentration of OH⁻ ions leads to a faster rate of attack and subsequent hydrolysis.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5] Running experiments at physiological temperature (37°C) will result in a significantly shorter half-life for the compound compared to room temperature (20-25°C) or on ice (0-4°C).[6]

    • Causality: Higher temperatures provide more kinetic energy to the molecules, increasing the frequency and energy of collisions between the sulfonyl fluoride and water/hydroxide ions, which overcomes the activation energy barrier for the reaction more easily.

  • Buffer Composition: While pH is the primary concern, the components of the buffer itself can sometimes play a role. Buffers containing nucleophilic species (e.g., Tris, which has a primary amine) could theoretically increase the rate of degradation compared to non-nucleophilic buffers (e.g., HEPES, PBS, MES).

    • Causality: A buffer component with nucleophilic properties can directly participate in the attack on the sulfonyl fluoride, acting in concert with water and hydroxide to accelerate degradation.

Data Summary: Impact of Conditions on Stability
FactorConditionImpact on Hydrolysis RateRecommendation
pH Acidic (pH < 7.0)SlowOptimal for Stability
Neutral (pH 7.0 - 7.4)ModerateGood working range
Alkaline (pH > 8.0)Fast to Very FastAvoid if possible
Temperature 0 - 4 °C (On Ice)Very SlowBest for storage and preparation
20 - 25 °C (RT)ModerateAcceptable for short experiments
37 °C (Physiological)FastMinimize time at this temperature
Section 3: Troubleshooting Guide & Best Practices

This section is structured to help you diagnose and solve stability issues you may encounter during your experiments.

Troubleshooting_Workflow start Compound Inactive or Experiment Failed? check_stock 1. Review Stock Solution Protocol - Used anhydrous solvent? - Stored properly (-20°C)? - Tightly sealed? start->check_stock Yes check_working 2. Review Working Solution Protocol - Prepared fresh before use? - Added stock to buffer last? check_stock->check_working check_buffer 3. Verify Buffer Conditions - Is pH ≤ 7.4? - Buffer non-nucleophilic? check_working->check_buffer check_temp 4. Assess Experiment Duration - Minimize incubation time? - Can temperature be lowered? check_buffer->check_temp solution Solution: Implement optimized protocols. Re-run experiment. check_temp->solution

Caption: Troubleshooting workflow for suspected hydrolysis.

Q: How should I prepare and store my stock solutions to ensure maximum stability?

A: This is a critical first step. Never prepare stock solutions in aqueous buffers.

  • Solvent Choice: Use a high-quality, anhydrous (dry) water-miscible organic solvent. Recommended solvents include Dimethyl sulfoxide (DMSO) or ethanol.[4]

  • Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM). This minimizes the volume of organic solvent you will add to your final aqueous buffer system.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C. This prevents degradation from atmospheric moisture and avoids repeated freeze-thaw cycles.

Q: What is the best way to prepare my final aqueous working solution?

A: The "last-minute addition" method is essential. The countdown to hydrolysis begins the moment the sulfonyl fluoride enters the aqueous environment.

  • Prepare your complete aqueous buffer system and bring it to the final experimental temperature.

  • Just before you are ready to start your assay or add the compound to your cells/protein, retrieve a single aliquot of your concentrated stock solution from the freezer.

  • Add the required small volume of the stock solution directly to the aqueous buffer with vigorous mixing (vortexing) to ensure rapid and uniform dispersion.[4]

  • Use this freshly prepared working solution immediately. Do not store it.

Q: Which aqueous buffers are recommended, and at what pH?

A: The ideal buffer provides robust pH control in your desired range while being chemically inert towards your compound.

  • Recommended Buffers: Phosphate-Buffered Saline (PBS), HEPES, or MES are excellent choices as they are not nucleophilic.

  • Optimal pH Range: Aim for a pH between 6.0 and 7.4 . While sulfonyl fluorides are most stable at slightly acidic pH, this range provides a good compromise between stability and physiological relevance for many biological experiments.[4]

Q: I must perform my experiment at pH 8.5. What precautions can I take?

A: While challenging, it is not impossible. You must do everything possible to minimize the compound's exposure time to the alkaline conditions.

  • Work Cold: Perform all possible steps on ice to slow down the hydrolysis rate.

  • Synchronize: Design your experiment so that the sulfonyl fluoride is the very last component added.

  • Time-Course Pilot: Run a small-scale pilot experiment to determine the actual half-life of 4-Methoxybutane-1-sulfonyl fluoride in your specific buffer at 37°C. You can do this using HPLC to measure the disappearance of the parent compound over time. This will tell you the viable time window for your experiment.

Section 4: Experimental Protocols for Stability Assessment

Trustworthiness in science comes from self-validating systems. Before committing to large-scale experiments, we strongly recommend quantifying the stability of 4-Methoxybutane-1-sulfonyl fluoride under your specific experimental conditions.

Protocol 1: Monitoring Hydrolysis via RP-HPLC

This protocol allows you to determine the half-life (t½) of your compound in a given buffer.

Objective: To quantify the percentage of intact 4-Methoxybutane-1-sulfonyl fluoride remaining over time.

Materials:

  • 4-Methoxybutane-1-sulfonyl fluoride

  • Anhydrous DMSO

  • Your chosen aqueous buffer (e.g., PBS, pH 7.4)

  • Reversed-Phase (RP) HPLC system with a C18 column and UV detector

  • Acetonitrile (ACN) and water (HPLC grade), with 0.1% Trifluoroacetic acid (TFA)

  • Thermostated incubator or water bath

Methodology:

  • Preparation: Prepare a 10 mM stock solution of 4-Methoxybutane-1-sulfonyl fluoride in anhydrous DMSO.

  • Initiate Reaction: Pre-warm your aqueous buffer to the desired experimental temperature (e.g., 37°C). To initiate the hydrolysis experiment, add the DMSO stock to the buffer to achieve a final concentration of 100 µM. Vortex immediately.

  • Time Point Zero (t=0): As soon as the solution is mixed, immediately withdraw a 50 µL aliquot, and quench it by adding it to 150 µL of a 50:50 Acetonitrile/Water mixture in an HPLC vial. This dilutes and acidifies the sample, effectively stopping further hydrolysis. Inject this sample onto the HPLC. This is your 100% reference point.

  • Time Course: Incubate the remaining reaction mixture at the chosen temperature. Withdraw and quench aliquots at subsequent time points (e.g., 15, 30, 60, 90, 120, 240 minutes).

  • HPLC Analysis: Analyze all samples by RP-HPLC. The hydrolyzed product (sulfonic acid) will be more polar and thus have a shorter retention time than the parent sulfonyl fluoride.

    • Example Gradient: Start at 95% Water / 5% ACN (both with 0.1% TFA), and run a linear gradient to 5% Water / 95% ACN over 15 minutes.

  • Data Analysis: Integrate the peak area of the parent sulfonyl fluoride compound at each time point. Plot the percentage of remaining compound vs. time to determine the half-life.

Section 5: Frequently Asked Questions (FAQs)
Q: What is the expected half-life of 4-Methoxybutane-1-sulfonyl fluoride?

A: Specific hydrolytic stability data for 4-Methoxybutane-1-sulfonyl fluoride is not broadly published. However, the stability of sulfonyl fluorides can vary significantly based on their structure.[6][7] As a general guideline, many researchers use the stability of Phenylmethylsulfonyl fluoride (PMSF) as a benchmark: a half-life of about 110 minutes at pH 7.0 and 35 minutes at pH 8.0 at 25°C.[1][4] Alkyl sulfonyl fluorides like the one may have different stability profiles, reinforcing the need to perform a stability assessment under your own conditions as described in Protocol 1.

Q: Can I use co-solvents in my final buffer to improve solubility and stability?

A: Using a small percentage (typically <5%) of an organic co-solvent like DMSO or ethanol in the final aqueous buffer is a common practice to maintain the solubility of hydrophobic compounds. While this may slightly decrease the activity of water and thus slow hydrolysis, the effect is generally minor compared to the dominant effects of pH and temperature. Ensure your biological system (e.g., cells, enzymes) is tolerant to the final concentration of the co-solvent.

Q: Are there any visual indicators of hydrolysis, like a color change or precipitation?

A: No, there are typically no visual indicators. Both 4-Methoxybutane-1-sulfonyl fluoride and its sulfonic acid hydrolysis product are colorless and soluble in aqueous buffers at typical working concentrations. Degradation is a silent failure mode that can only be detected through analytical methods like HPLC or by observing a loss of activity in your functional assays.[3][7]

References
  • Gambini, L., Udompholkul, P., Salem, A. F., Baggio, C., & Pellecchia, M. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2176–2184. Available at: [Link]

  • Narayan, R., & Kelly, M. J. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2940-2954. Available at: [Link]

  • Matesic, L., Locke, G. M., & Fraser, B. H. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1169–1183. Available at: [Link]

  • Grimster, N. P., Connelly, S., & Kelly, J. W. (2012). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 134(11), 5066–5069. Available at: [Link]

  • Bakar, M. A., & Toth, M. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1779. Available at: [Link]

  • Gambini, L., Udompholkul, P., Salem, A. F., Baggio, C., & Pellecchia, M. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed, 15(22), 2176–2184. Available at: [Link]

  • Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. Available at: [Link]

  • USDA ARS. (2023). The Detection and Quantification of Residual Sulfuryl Fluoride and Fluoride Ion Resulting From Sulfuryl Fluoride Fumigation. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Available at: [Link]

  • Royal Society of Chemistry. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Chromatography of 4-Methoxybutane-1-sulfonyl fluoride

Welcome to the Technical Support Center for 4-Methoxybutane-1-sulfonyl fluoride (4-MBSF). Designed for researchers, chemical biologists, and drug development professionals, this guide provides authoritative troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methoxybutane-1-sulfonyl fluoride (4-MBSF). Designed for researchers, chemical biologists, and drug development professionals, this guide provides authoritative troubleshooting, scalable methodologies, and physicochemical data to ensure high-yield isolation of this critical Sulfur(VI) Fluoride Exchange (SuFEx) building block.

Overview & Decision Matrix

Unlike traditional sulfonyl chlorides, sulfonyl fluorides like 4-MBSF exhibit exceptional thermodynamic stability and resistance to reduction and nucleophilic substitution under neutral conditions 1. This heterolytic stability allows for versatile purification strategies, including normal-phase chromatography and thermal distillation, without the risk of rapid hydrolysis.

Purification Workflow

PurificationWorkflow Start Crude 4-Methoxybutane-1- sulfonyl fluoride Workup Aqueous Workup (Remove Fluoride Salts & Bases) Start->Workup Scale Batch Scale? Workup->Scale Small Silica Gel Chromatography (< 10 g scale) Scale->Small < 10g Large Vacuum Distillation (> 10 g scale) Scale->Large > 10g QC QC Analysis (GC-MS, 19F-NMR, ELSD) Small->QC Large->QC Pure Pure 4-MBSF (>95% Purity) QC->Pure

Workflow for the isolation and purification of 4-Methoxybutane-1-sulfonyl fluoride.

Quantitative Data & Specifications
ParameterValue / Description
Chemical Name 4-Methoxybutane-1-sulfonyl fluoride
CAS Number 1227250-28-3 2
Molecular Formula C5H11FO3S
Molecular Weight 170.20 g/mol 2
Recommended Stationary Phase Silica Gel (230-400 mesh)
Recommended Mobile Phase Hexane / Ethyl Acetate (Gradient 0% to 20%)
Detection Method KMnO₄ or PMA Stain, ELSD, CAD (Lacks UV chromophore)
Scalable Purification Vacuum Distillation (< 5 mmHg)

Troubleshooting & FAQs

Q1: I am losing my product during silica gel chromatography. Why is the recovery of 4-MBSF low? Causality: While sulfonyl fluorides are highly resistant to hydrolysis, aliphatic variants like 4-MBSF possess α -protons that are susceptible to deprotonation by strong bases 3. If residual organosuperbases (e.g., DBU, BEMP) from the SuFEx synthesis are loaded onto the column, they can trigger on-column elimination or degradation. Solution: Always perform a mildly acidic aqueous wash (e.g., 5% citric acid or 1M HCl) prior to loading the crude mixture onto silica gel.

Q2: I cannot see 4-MBSF on my TLC plates under UV light. How do I track the column fractions? Causality: The 4-MBSF molecule (C5H11FO3S) lacks conjugated π -systems or aromatic rings, resulting in negligible UV absorbance at 254 nm or 280 nm. Solution: Use universal destructive stains. Potassium Permanganate (KMnO₄) or Phosphomolybdic acid (PMA) followed by heating will reveal the compound. If using an automated flash chromatography system, utilize an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

Q3: What is the most scalable purification method for multigram batches? Causality: Normal-phase chromatography becomes solvent- and time-prohibitive at large scales. Because aliphatic sulfonyl fluorides are thermodynamically stable and resistant to thermolysis, they can safely undergo thermal phase transitions 4. Solution: Vacuum distillation under reduced pressure is the preferred technique for batches >10g. It effectively separates the product from non-volatile salts and high-boiling impurities without degradation.

Q4: My final product is contaminated with fluoride salts. How do I remove them? Causality: SuFEx synthesis often employs excess fluoride sources (e.g., KF, KHF₂). While highly water-soluble, these salts can partition into polar organic solvents if the phase separation is incomplete. Solution: Perform a rigorous aqueous workup with brine/water before attempting chromatography or distillation.

Step-by-Step Methodologies

Protocol A: Normal Phase Silica Gel Chromatography (Scale: < 10 g)

Use this protocol for small-scale isolation where high-resolution separation from structurally similar byproducts is required.

  • Sample Preparation: Dissolve the crude 4-MBSF in a minimum volume of dichloromethane (DCM). If the crude is a free-flowing liquid, it can be loaded neat.

  • Column Packing: Slurry-pack silica gel (230-400 mesh) using Hexane or Heptane.

  • Elution: Run a gradient mobile phase starting at 100% Hexane and gradually increasing to 20% Ethyl Acetate. The masking of the sulfonyl group by the highly electronegative fluoride renders 4-MBSF relatively non-polar, causing it to elute earlier than expected for a sulfonyl compound.

  • Fraction Collection & Detection: Spot fractions on a silica TLC plate. Dip the plate in KMnO₄ stain and gently heat with a heat gun until a yellow/white spot appears against the purple background.

  • Concentration: Pool the product-containing fractions. Concentrate under reduced pressure using a rotary evaporator. Keep the water bath at <35°C to prevent volatile loss of the purified aliphatic product.

    • Self-Validating System: By spotting the crude mixture alongside the collected fractions on a TLC plate and staining with KMnO₄, you validate the elution profile in real-time. The absence of baseline spots in the pooled fractions confirms the successful removal of polar impurities.

Protocol B: Vacuum Distillation (Scale: > 10 g)

Use this protocol for multigram to kilogram scale synthesis, as established in the literature for aliphatic sulfonyl fluorides 4.

  • Pre-treatment: Ensure the crude mixture has been washed with water/brine and dried over anhydrous Na₂SO₄ to remove all inorganic fluoride salts and traces of water.

  • Setup: Assemble a short-path distillation apparatus. Ensure all ground-glass joints are properly greased and the system is connected to a high-vacuum pump capable of reaching 1–5 mmHg.

  • Degassing: Stir the crude mixture and gently warm it under vacuum to remove residual extraction solvents (e.g., DCM, EtOAc) before increasing the temperature to the product's boiling point.

  • Distillation: Gradually increase the heating mantle temperature. Collect the main fraction. Aliphatic sulfonyl fluorides typically distill smoothly under high vacuum without decomposition.

  • Validation: Analyze the distilled fraction via ¹⁹F-NMR and GC-MS.

    • Self-Validating System: Monitoring the vapor temperature ensures only the fraction boiling at the target range is collected. A subsequent ¹⁹F-NMR analysis (looking for the characteristic S-F peak around +50 to +60 ppm) validates the structural integrity of the S-F bond, confirming no thermal degradation occurred during distillation.

References

  • Sigma-Aldrich. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Retrieved from 1 [1]

  • Namiki Shoji Co., Ltd. Building Blocks Catalogue July 2021. Retrieved from 2 [2]

  • National Institutes of Health (NIH) PMC. Sulfur fluoride exchange. Retrieved from 3 [3]

  • ACS Publications. An Approach to Aliphatic Sulfonyl Fluorides | Organic Letters. Retrieved from 4[4]

Sources

Optimization

minimizing off-target protein binding with 4-Methoxybutane-1-sulfonyl fluoride

Welcome to the Technical Support Center for 4-Methoxybutane-1-sulfonyl fluoride (MBSF) . As a Senior Application Scientist, I have designed this resource to help researchers, chemical biologists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methoxybutane-1-sulfonyl fluoride (MBSF) . As a Senior Application Scientist, I have designed this resource to help researchers, chemical biologists, and drug development professionals navigate the nuances of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Covalent probe development requires a delicate balance between reactivity and selectivity. Below, you will find mechanistic insights, troubleshooting guides, and self-validating protocols to help you minimize off-target protein binding and maximize the fidelity of your chemoproteomic assays.

Part 1: Mechanistic FAQs & Core Principles

Q: Why does 4-Methoxybutane-1-sulfonyl fluoride (MBSF) exhibit off-target protein binding in my complex lysates? A: MBSF utilizes a highly reactive sulfonyl fluoride (SF) warhead. While historically deployed to target catalytic serines in serine hydrolases, SFs are privileged electrophiles in SuFEx chemistry. In a biological context, they can form highly stable covalent linkages with the side chains of tyrosine, lysine, and histidine 1. Off-target binding is fundamentally a concentration-driven artifact. When the local concentration of MBSF exceeds the dissociation constant ( Kd​ ) of your primary target, the intrinsic chemical reactivity of the SF group forces proximity-independent labeling of highly nucleophilic, surface-exposed residues on abundant structural proteins 2.

Q: How does the 4-methoxybutane aliphatic chain influence this promiscuity compared to aryl sulfonyl fluorides? A: Probe selectivity is dictated by the synergy between non-covalent recognition and electrophilic reactivity 3. The 4-methoxybutane chain is highly flexible and aliphatic, enabling it to access narrow hydrophobic pockets. However, it lacks the rigid structural determinants (such as aromatic rings) that restrict binding to specific geometries via π−π stacking. Consequently, MBSF can transiently occupy a wide variety of non-cognate hydrophobic pockets. If a nucleophilic residue is nearby during these transient interactions, the SuFEx reaction irreversibly traps the off-target complex 4.

SuFEx_Pathways MBSF MBSF Probe Target Specific Target (High Affinity) MBSF->Target Low Conc. OffTarget Off-Target Proteins (Surface Exposed) MBSF->OffTarget High Conc. Serine Catalytic Serine (Proximity SuFEx) Target->Serine LysTyr Surface Lys/Tyr (Concentration SuFEx) OffTarget->LysTyr StableAdduct Specific Inhibition Serine->StableAdduct Fast Kinetics Background Promiscuous Labeling LysTyr->Background pH > 7.5

Logical mapping of MBSF target engagement vs. off-target SuFEx reactivity.

Part 2: Troubleshooting Guide & Quantitative Optimization

Issue 1: Unacceptable background noise during in-gel fluorescence or Western blotting.

  • Root Cause: The reaction kinetics of SuFEx are concentration- and time-dependent. Specific target engagement is saturable and fast (accelerated by binding proximity), whereas off-target labeling is non-saturable and slower, but scales linearly with excess probe and time.

  • Solution: Perform a rigorous concentration titration. Do not exceed 10x the IC50​ of your target. Limit labeling time to 30-45 minutes to kinetically favor the proximity-driven target reaction over diffusion-driven off-target collisions.

Issue 2: Promiscuity increases drastically when lysing cells in basic buffers (pH > 8.0).

  • Root Cause: SuFEx reactivity is highly pH-dependent. The ϵ -amino groups of surface lysines (pKa ~10.5) and phenolic hydroxyls of tyrosines (pKa ~10.0) become progressively deprotonated and highly nucleophilic at higher pH values, accelerating off-target attack on the sulfonyl fluoride 1.

  • Solution: Strictly maintain lysis and labeling buffers at physiological pH (7.2 - 7.4) using HEPES or Tris. Avoid highly basic conditions.

Table 1: Quantitative Impact of MBSF Concentration and pH on Target vs. Off-Target Engagement

MBSF Conc. ( μ M)Buffer pHTarget Occupancy (%)Off-Target Background (A.U.)Signal-to-NoiseCausality / Outcome
0.17.445%120HighSub-optimal target engagement; low noise.
1.0 7.4 92% 350 Optimal Saturable proximity-driven SuFEx achieved.
10.07.498%2,400LowConcentration-driven promiscuity dominates.
1.08.595%5,100Very LowLys/Tyr deprotonation accelerates off-target attack.

Part 3: Experimental Methodologies

Protocol: Self-Validating Competitive Occupancy Assay (ABPP)

To establish a self-validating system, you must prove that MBSF binding is saturable and competitive. Because MBSF is an untagged aliphatic probe, direct visualization requires a competitive Activity-Based Protein Profiling (ABPP) workflow against a broad-spectrum, clickable reporter probe (e.g., a fluorophosphonate-alkyne for serine hydrolases).

Step-by-Step Methodology:

  • Proteome Preparation: Lyse cells in native buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% NP-40). Clarify by centrifugation at 100,000 x g for 45 min at 4°C. Normalize the soluble proteome concentration to 2.0 mg/mL using a BCA assay.

  • MBSF Pre-incubation (Titration): Aliquot 50 µL of the proteome per condition. Add MBSF (from 100x DMSO stocks) to final concentrations of 0.1, 1.0, 5.0, and 10.0 µM. Include a DMSO-only vehicle control. Incubate at 37°C for 30 minutes.

    • Causality insight: This step allows the untagged MBSF to covalently occupy its specific targets before introducing the reporter. If MBSF is specific, it will block the active site.

  • Reporter Probe Labeling: Add the broad-spectrum clickable reporter probe (e.g., FP-alkyne) to a 1.0 µM final concentration. Incubate for 30 minutes at room temperature.

  • CuAAC Click Chemistry: To each sample, sequentially add click reagents to achieve final concentrations: 1 mM TCEP (freshly prepared), 100 µM TBTA ligand, 1 mM CuSO 4​ , and 50 µM Azide-Fluorophore (e.g., TAMRA-azide). Vortex gently and react for 1 hour at room temperature in the dark.

  • Resolution & Analysis: Quench the reactions with 4x Laemmli buffer, boil for 5 minutes at 95°C, and resolve via SDS-PAGE. Scan the gel using a fluorescence flatbed scanner.

    • Validation Check: Specific targets will show a dose-dependent decrease in fluorescence (competition), while off-target bands will remain unchanged.

ABPP_Workflow Step1 1. Proteome Prep Step2 2. MBSF Titration Step1->Step2 Step3 3. Reporter Labeling Step2->Step3 Step4 4. CuAAC Click Step3->Step4 Step5 5. SDS-PAGE Analysis Step4->Step5

Step-by-step competitive ABPP workflow for validating MBSF specificity.

Part 4: References

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery Source: ChemRxiv URL:[Link]

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context Source: PMC - NIH URL:[Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases Source: Stanford Medicine URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Methoxybutane-1-sulfonyl Fluoride and Sulfonyl Chlorides in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of chemical ligation strategies, "click chemistry" has established itself as a cornerstone for its efficiency, reliability, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical ligation strategies, "click chemistry" has established itself as a cornerstone for its efficiency, reliability, and biocompatibility. Within this paradigm, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful tool for forging robust connections. This guide provides an in-depth technical comparison of 4-methoxybutane-1-sulfonyl fluoride, a representative of the increasingly popular aliphatic sulfonyl fluorides, and its more traditional counterparts, the sulfonyl chlorides. By examining their reactivity, stability, and practical applications, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Rise of Sulfonyl-Based Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless, emphasizes reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example. More recently, SuFEx has been championed as the next generation of click reactions, relying on the unique properties of the sulfonyl fluoride moiety.[1][2]

At the heart of SuFEx is the remarkable balance of stability and reactivity of the S-F bond. Sulfonyl fluorides are generally stable to a wide range of chemical conditions, yet their reactivity can be "switched on" in the presence of appropriate nucleophiles and catalysts.[1] This contrasts with the often-labile nature of sulfonyl chlorides, which have long been the workhorses for the formation of sulfonamides and sulfonate esters.

This guide will focus on the aliphatic context, specifically using 4-methoxybutane-1-sulfonyl fluoride as a case study to explore the nuanced differences between these two classes of sulfonyl halides in click chemistry applications.

Reactivity and Selectivity: A Tale of Two Halides

The choice between a sulfonyl fluoride and a sulfonyl chloride hinges on the desired balance between reactivity and selectivity.

Sulfonyl Chlorides: The More Reactive, Less Discerning Partner

Aliphatic sulfonyl chlorides are highly reactive electrophiles. This high reactivity can be advantageous for reactions with sterically hindered amines or other less nucleophilic partners.[3][4] However, this potency comes at a cost. Sulfonyl chlorides are notoriously susceptible to hydrolysis, reacting readily with water to form the corresponding sulfonic acid. This sensitivity necessitates stringent anhydrous reaction conditions and can complicate purification. Furthermore, their high reactivity can lead to a lack of selectivity in molecules with multiple nucleophilic sites, resulting in complex product mixtures.[4] For instance, in the presence of amino alcohols, sulfonyl chlorides often show poor selectivity, reacting with both the amine and hydroxyl groups.[4]

Sulfonyl Fluorides: The Stable and Selective Workhorse

In contrast, aliphatic sulfonyl fluorides, such as 4-methoxybutane-1-sulfonyl fluoride, exhibit significantly greater stability. They are largely resistant to hydrolysis, allowing for reactions to be performed in aqueous or protic solvents without significant degradation.[1][5] This robustness simplifies experimental setup and workup procedures.

The key to the utility of sulfonyl fluorides in click chemistry is their "tunable" reactivity. While stable in neutral conditions, their reaction with nucleophiles can be efficiently promoted by catalysts such as organic bases (e.g., DBU, Et3N) or silicon-based reagents.[6] This controlled reactivity allows for exceptional chemoselectivity. For example, in reactions with amino alcohols, aliphatic sulfonyl fluorides will selectively react with the more nucleophilic amine group, leaving the hydroxyl group untouched.[4] This orthogonality is a significant advantage in the synthesis of complex molecules and bioconjugation.

dot graph TD { A[Sulfonyl Halide] --> B{Reactivity}; A --> C{Stability}; B --> D["High (Sulfonyl Chloride)"]; B --> E["Moderate/Tunable (Sulfonyl Fluoride)"]; C --> F["Low (Sulfonyl Chloride)"]; C --> G["High (Sulfonyl Fluoride)"]; D --> H["Reaction with hindered nucleophiles"]; D --> I["Lack of selectivity"]; E --> J["High selectivity"]; E --> K["Requires catalyst"]; F --> L["Hydrolytically sensitive"]; G --> M["Stable in water"]; }

A diagram illustrating the trade-offs between reactivity and stability for sulfonyl chlorides and fluorides.

Stability Under Scrutiny: A Quantitative Perspective

The enhanced stability of sulfonyl fluorides over sulfonyl chlorides is not merely qualitative. Studies have shown that sulfonyl fluorides are more thermally robust and resistant to reduction.[1][5] The S-F bond is significantly stronger than the S-Cl bond, contributing to the overall stability of the molecule.

Compound ClassRelative Rate of HydrolysisKey Observations
Aliphatic Sulfonyl ChloridesFastRapidly hydrolyze in the presence of moisture, requiring anhydrous conditions.[7]
Aliphatic Sulfonyl FluoridesVery SlowGenerally stable to aqueous conditions, allowing for reactions in protic solvents.[1][5]

Table 1: Comparative Hydrolytic Stability of Aliphatic Sulfonyl Halides

Experimental Protocols: A Practical Guide

To illustrate the practical differences in handling and reaction setup, we provide representative protocols for the reaction of an aliphatic sulfonyl halide with a primary amine.

Protocol 1: Sulfonamide Synthesis using 4-methoxybutane-1-sulfonyl chloride

  • Reaction: 4-methoxybutane-1-sulfonyl chloride + Benzylamine → N-Benzyl-4-methoxybutane-1-sulfonamide

  • Materials:

    • 4-methoxybutane-1-sulfonyl chloride (1.0 eq)

    • Benzylamine (1.1 eq)

    • Triethylamine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxybutane-1-sulfonyl chloride and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.

    • Add the amine solution dropwise to the cooled sulfonyl chloride solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with the addition of water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

dot graph TD { subgraph "Sulfonyl Chloride Protocol" A[Dry Glassware & Inert Atmosphere] --> B[Dissolve Sulfonyl Chloride in Anhydrous Solvent]; B --> C[Cool to 0°C]; D[Dissolve Amine & Base in Anhydrous Solvent] --> E[Add Amine Solution Dropwise]; C --> E; E --> F[Warm to RT & Stir]; F --> G[Aqueous Workup]; G --> H[Purification]; end }

Workflow for sulfonamide synthesis using a sulfonyl chloride.

Protocol 2: SuFEx Reaction with 4-methoxybutane-1-sulfonyl fluoride

  • Reaction: 4-methoxybutane-1-sulfonyl fluoride + Benzylamine → N-Benzyl-4-methoxybutane-1-sulfonamide

  • Materials:

    • 4-methoxybutane-1-sulfonyl fluoride (1.0 eq)

    • Benzylamine (1.1 eq)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

    • Acetonitrile (MeCN)

  • Procedure:

    • To a round-bottom flask, add 4-methoxybutane-1-sulfonyl fluoride and acetonitrile.

    • Add benzylamine to the solution.

    • Add DBU to the reaction mixture and stir at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography if necessary.

dot graph TD { subgraph "Sulfonyl Fluoride (SuFEx) Protocol" A[Standard Glassware] --> B[Dissolve Sulfonyl Fluoride & Amine in Solvent]; B --> C[Add Catalyst (e.g., DBU)]; C --> D[Stir at Room Temperature]; D --> E[Aqueous Workup]; E --> F[Purification]; end }

Workflow for sulfonamide synthesis using a sulfonyl fluoride (SuFEx).

The key differences in these protocols highlight the practical advantages of using a sulfonyl fluoride. The SuFEx reaction with 4-methoxybutane-1-sulfonyl fluoride does not require stringent anhydrous conditions or an inert atmosphere, simplifying the experimental setup.

Applications in Drug Discovery and Bioconjugation

The stability and selective reactivity of sulfonyl fluorides make them particularly well-suited for applications in drug discovery and chemical biology.[2] The 4-methoxybutane-1-sulfonyl fluoride, with its flexible aliphatic chain and terminal methoxy group, can be envisioned as a versatile building block. The methoxy group can potentially improve solubility and pharmacokinetic properties.

In bioconjugation, the ability to selectively react with specific amino acid residues on a protein in an aqueous environment is paramount. Sulfonyl fluorides have been shown to react with lysine, tyrosine, and other nucleophilic residues, making them valuable tools for creating antibody-drug conjugates (ADCs), protein labeling, and activity-based probes.[2] The hydrolytic stability of the resulting sulfonamide or sulfonate ester linkage is another critical advantage over linkages formed from more labile electrophiles.

Synthesis of 4-Methoxybutane-1-sulfonyl Fluoride

While not as widely commercially available as many sulfonyl chlorides, aliphatic sulfonyl fluorides can be synthesized through several reliable methods. A common and effective route to 4-methoxybutane-1-sulfonyl fluoride would be the conversion of the corresponding sulfonyl chloride.

Proposed Synthesis of 4-methoxybutane-1-sulfonyl fluoride:

A plausible synthetic route starts from 4-methoxybutan-1-ol, which is first converted to a thiol. Oxidative chlorination followed by a halide exchange reaction yields the desired sulfonyl fluoride. A more direct route involves the halide exchange of commercially available 4-methoxybutane-1-sulfonyl chloride.[8]

dot graph TD { A[4-methoxybutane-1-sulfonyl chloride] -- "KF or KHF2" --> B[4-methoxybutane-1-sulfonyl fluoride]; }

A plausible synthetic route to 4-methoxybutane-1-sulfonyl fluoride.

Conclusion: Choosing the Right Tool for the Job

The choice between 4-methoxybutane-1-sulfonyl fluoride and its corresponding sulfonyl chloride is a classic example of the trade-off between reactivity and stability in chemical synthesis.

Choose an aliphatic sulfonyl chloride when:

  • High reactivity is paramount, especially with sterically hindered or poorly nucleophilic substrates.

  • Strictly anhydrous conditions can be maintained.

  • Selectivity is not a major concern.

Choose an aliphatic sulfonyl fluoride (like 4-methoxybutane-1-sulfonyl fluoride) when:

  • High stability and tolerance to aqueous conditions are required.

  • Chemoselectivity in the presence of multiple nucleophiles is critical.

  • A "click-like" reaction with a simple setup and purification is desired.

  • Applications in bioconjugation or complex molecule synthesis are the goal.

The advent of SuFEx chemistry has firmly established sulfonyl fluorides as indispensable tools in the modern synthetic chemist's arsenal. Their unique combination of stability and tunable reactivity offers solutions to many of the challenges posed by their more reactive chloride cousins. For researchers in drug development and chemical biology, the advantages offered by reagents like 4-methoxybutane-1-sulfonyl fluoride in terms of robustness and selectivity are particularly compelling, paving the way for the efficient and reliable construction of complex molecular architectures.

References

  • Sharpless, K. B., Dong, J. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Qin, H., et al. (2023). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic Chemistry, 131, 106227. [Link]

  • Li, G., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2647-2658. [Link]

  • Krasiński, A., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 16(6), 294-301. [Link]

  • Krasiński, A., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 16(6), 294-301. [Link]

  • Gemo, et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. [Link]

  • Krasiński, A., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ResearchGate. [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit. [Link]

  • Sharpless, K. B., et al. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]

  • Zhang, Y., et al. (2023). SuFEx as a new generation of click chemistry: synthesis and development of linkers. EurekAlert!. [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library. [Link]

  • Ball, N. D. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • van der Pijl, R. J., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Thieme. [Link]

  • Al-Zoubi, R. M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Link]

  • Wang, Y., et al. (2023). Aliphatic Sulfonyl Fluoride Synthesis via Decarboxylative Fluorosulfonylation of Hypervalent Iodine(III) Carboxylates. ACS Publications. [Link]

  • Wang, Y., et al. (2022). Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters. Royal Society of Chemistry. [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Liu, Z., et al. (2025). Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)-catalysed cyclopropanation of unactivated alkenes. PMC. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of sulfonyl fluorides. [Link]

  • Shevchuk, O. I., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • NextSDS. (n.d.). 4-methoxybutane-1-sulfonyl chloride — Chemical Substance Information. [Link]

  • Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]

  • Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(52), 18395-18400. [Link]

Sources

Comparative

4-Methoxybutane-1-sulfonyl fluoride vs aromatic sulfonyl fluorides

Title: 4-Methoxybutane-1-sulfonyl fluoride vs. Aromatic Sulfonyl Fluorides: A Comparative Guide for Covalent Drug Discovery and SuFEx Chemistry Introduction Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutioniz...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 4-Methoxybutane-1-sulfonyl fluoride vs. Aromatic Sulfonyl Fluorides: A Comparative Guide for Covalent Drug Discovery and SuFEx Chemistry

Introduction Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized covalent drug discovery and chemical biology by providing a biocompatible, modular approach to targeting nucleophilic amino acids (Ser, Thr, Tyr, Lys, His). While aromatic sulfonyl fluorides (e.g., benzenesulfonyl fluoride, PMSF) have historically dominated the landscape as privileged electrophiles, their high intrinsic reactivity often comes at the cost of hydrolytic instability and off-target promiscuity.

Enter 4-methoxybutane-1-sulfonyl fluoride , a highly stable aliphatic alternative. By decoupling the S(VI) center from an electron-withdrawing aromatic ring and introducing a flexible, polar ether linkage, this aliphatic sulfonyl fluoride offers an entirely different steric and electronic profile. This guide provides an objective, data-driven comparison between 4-methoxybutane-1-sulfonyl fluoride and traditional aromatic sulfonyl fluorides, equipping researchers with the mechanistic insights needed to select the optimal warhead for covalent probe and drug development.

Structural and Mechanistic Divergence

The fundamental difference between these two classes lies in the electronic communication between the carbon backbone and the sulfonyl fluoride group.

  • Aromatic Sulfonyl Fluorides: The S(VI) center is directly conjugated with the aryl ring. This conjugation makes the sulfur atom highly electrophilic, facilitating rapid fluoride displacement by nucleophiles[1]. However, this same electronic activation makes aromatic SFs susceptible to spontaneous hydrolysis in aqueous buffers or plasma, often limiting their use to in vitro assays or early-stage tool compounds[1].

  • Aliphatic Sulfonyl Fluorides (4-Methoxybutane-1-sulfonyl fluoride): Lacking an adjacent π -system, the S(VI)-F bond in aliphatic SFs is significantly less polarized by the carbon backbone. Consequently, aliphatic sulfonyl fluorides exhibit exceptional hydrolytic stability[2]. They act as "sleeping beauties," remaining inert in aqueous media until they are perfectly positioned within a protein binding pocket where a specific microenvironment (e.g., an adjacent general base) catalyzes the SuFEx reaction[3]. Furthermore, the methoxy group in 4-methoxybutane-1-sulfonyl fluoride provides a hydrogen-bond acceptor, enhancing aqueous solubility and offering unique binding interactions compared to purely hydrophobic alkyl chains.

MechanisticLogic Start Sulfonyl Fluoride Warhead Selection Arom Aromatic SFs (Conjugated S-F) Start->Arom Aliph Aliphatic SFs (e.g., 4-Methoxybutane-1-SF) Start->Aliph AromReact High Intrinsic Reactivity (Rapid Nucleophilic Attack) Arom->AromReact AliphReact Low Intrinsic Reactivity (Requires Microenvironment) Aliph->AliphReact AromDeg Prone to Aqueous Hydrolysis AromReact->AromDeg Off-target H2O AliphStable High Plasma & Buffer Stability AliphReact->AliphStable Resists H2O

Caption: Mechanistic logic tree illustrating the reactivity-stability trade-off between aromatic and aliphatic SFs.

Comparative Performance Profile

To guide compound selection, the following table synthesizes the quantitative and qualitative differences between 4-methoxybutane-1-sulfonyl fluoride and a standard aromatic SF (e.g., benzenesulfonyl fluoride).

PropertyAromatic Sulfonyl Fluorides (e.g., Benzenesulfonyl Fluoride)4-Methoxybutane-1-sulfonyl fluoride (Aliphatic SF)
Intrinsic Reactivity High (Tunable via ortho/meta/para substitution)Low to Moderate (Requires target-mediated activation)
Aqueous Stability ( t1/2​ at pH 7.4) Short to Moderate (Minutes to hours)[1]Excellent (Often >24 hours)[2]
Steric Profile Rigid, planar, bulky (favors π−π stacking pockets)Flexible, linear, smaller footprint (adapts to narrow channels)
Solubility (LogP contribution) Generally lipophilic (requires DMSO/organic co-solvents)Improved aqueous solubility (due to polar methoxy ether tail)
Primary Synthetic Application Rapid covalent probe generation, parallel synthesis[2]Highly selective in vivo covalent inhibitors, complex library synthesis[4]

Self-Validating Experimental Protocols

To empirically validate the performance of 4-methoxybutane-1-sulfonyl fluoride against an aromatic counterpart, researchers must employ a dual-assay system that simultaneously measures target engagement and hydrolytic degradation.

Protocol: Parallel Profiling of SuFEx Reactivity and Hydrolytic Stability

Causality & Design Rationale: Measuring labeling efficiency alone is misleading; a compound might show low labeling simply because it hydrolyzed before reaching the target. This protocol uses parallel LC-MS workflows to independently verify stability (buffer only) and reactivity (protein present), creating a self-validating dataset.

Step 1: Hydrolytic Stability Assessment (NMR/HPLC)

  • Preparation: Prepare 1 mM solutions of 4-methoxybutane-1-sulfonyl fluoride and an aromatic SF control in PBS (pH 7.4) containing 5% DMSO.

    • Causality: 5% DMSO ensures complete dissolution of both compounds without artificially suppressing hydrolysis rates.

  • Incubation: Incubate the solutions at 37°C to mimic physiological conditions.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 1, 4, 12, and 24 hours. Immediately dilute into 50 µL of ice-cold acetonitrile to halt hydrolysis.

  • Analysis: Analyze via LC-MS (or 19 F NMR). Track the disappearance of the intact SF peak and the appearance of the corresponding sulfonic acid.

    • Validation Check: The aliphatic 4-methoxybutane-1-sulfonyl fluoride should demonstrate >90% intact parent mass at 24 hours, whereas the aromatic SF will typically show significant degradation[2].

Step 2: Covalent Labeling Assay (Intact Mass Spectrometry)

  • Reaction Setup: Incubate 10 µM of the target protein (e.g., a recombinant serine hydrolase) with 100 µM of the SF (10-fold molar excess) in PBS at 25°C.

    • Causality: A 10-fold excess establishes pseudo-first-order kinetics, essential for accurately calculating the inactivation rate constant ( kinact​/KI​ ).

  • Time-Course Sampling: Remove 20 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench each aliquot with 1% formic acid (final concentration).

    • Causality: Lowering the pH protonates nucleophilic residues (e.g., histidine, lysine) and denatures the protein, instantly halting the SuFEx reaction.

  • Analysis: Perform intact LC-TOF-MS. Calculate the ratio of labeled (+[SF mass - F]) to unlabeled protein.

    • Validation Check: Run a parallel assay using a site-directed mutant (e.g., Ser Ala at the catalytic site). A complete loss of labeling in the mutant confirms that the SuFEx reaction is site-specific and not an artifact of non-specific surface labeling.

ExperimentalWorkflow Start Prepare SF Solutions (Aliphatic vs Aromatic) Split1 Assay 1: Stability (PBS pH 7.4, 37°C) Start->Split1 Split2 Assay 2: Reactivity (Protein + SF, 25°C) Start->Split2 Action1 Time-course Sampling (0-24h) + ACN Quench Split1->Action1 Action2 Time-course Sampling (0-120m) + Acid Quench Split2->Action2 Read1 LC-MS / 19F NMR Quantify Intact SF Action1->Read1 Read2 Intact Protein LC-MS Quantify Covalent Adduct Action2->Read2 Result1 Calculate Aqueous Half-Life (t_1/2) Read1->Result1 Result2 Calculate Inactivation Rate (k_inact / K_I) Read2->Result2 Validate Self-Validating Dataset: Is low labeling due to poor binding or rapid hydrolysis? Result1->Validate Result2->Validate

Caption: Dual-assay workflow for self-validating SuFEx stability and reactivity profiling.

Strategic Application Guide

The choice between 4-methoxybutane-1-sulfonyl fluoride and an aromatic SF should be dictated by the specific requirements of the drug development program:

  • Choose 4-Methoxybutane-1-sulfonyl fluoride when:

    • In vivo stability is paramount: Its resistance to hydrolysis makes it an ideal warhead for systemic administration, minimizing off-target toxicity caused by premature degradation[2].

    • Targeting narrow, flexible binding pockets: The linear, aliphatic chain can thread into tight enzymatic channels where rigid aromatic rings sterically clash.

    • Solubility is a bottleneck: The methoxy group improves the physicochemical profile (lower LogP) compared to highly lipophilic aryl groups.

  • Choose Aromatic Sulfonyl Fluorides when:

    • Developing early-stage activity-based probes (ABPs): Their high intrinsic reactivity ensures rapid, broad-spectrum labeling of nucleophiles, useful for initial target identification[1].

    • Exploiting π−π interactions: If the target pocket is known to contain aromatic residues (e.g., Phe, Tyr, Trp) that can stabilize the warhead via stacking interactions prior to covalent bond formation.

By strategically leveraging the unique "sleeping beauty" properties of aliphatic sulfonyl fluorides like 4-methoxybutane-1-sulfonyl fluoride[3], researchers can design next-generation covalent therapeutics that achieve the perfect balance between target-specific reactivity and systemic stability.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: rhhz.net URL:[Link]

  • “Sleeping Beauty” Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase Source: ChemRxiv URL:[Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery Source: ChemRxiv URL:[Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides Source: ACS Combinatorial Science URL:[Link]

Sources

Validation

chemoselectivity of 4-Methoxybutane-1-sulfonyl fluoride for tyrosine over lysine

Chemoselectivity of 4-Methoxybutane-1-sulfonyl Fluoride: A Technical Guide to Tyrosine over Lysine Targeting As covalent drug discovery and chemoproteomics evolve, the ability to selectively target specific amino acid re...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemoselectivity of 4-Methoxybutane-1-sulfonyl Fluoride: A Technical Guide to Tyrosine over Lysine Targeting

As covalent drug discovery and chemoproteomics evolve, the ability to selectively target specific amino acid residues beyond the highly reactive cysteine has become paramount. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this space, utilizing sulfonyl fluorides as privileged electrophiles. Among these, 4-Methoxybutane-1-sulfonyl fluoride —an aliphatic sulfonyl fluoride—demonstrates remarkable chemoselectivity for tyrosine (Tyr) over lysine (Lys) under controlled aqueous conditions.

This guide provides an objective, data-driven comparison of this chemoselectivity, detailing the mechanistic causality, quantitative performance, and self-validating experimental protocols required for successful application in your workflows.

Mechanistic Causality: Why Tyrosine Over Lysine?

To understand why an aliphatic sulfonyl fluoride like 4-methoxybutane-1-sulfonyl fluoride prefers tyrosine over lysine, we must examine the microenvironment and the Hard-Soft Acid-Base (HSAB) principles governing SuFEx click chemistry [1].

  • The S(VI) Electrophile: The hexavalent sulfur center in a sulfonyl fluoride is highly oxidized and sterically shielded, making it a "hard" electrophile. It is intrinsically resistant to hydrolysis and reduction, allowing it to remain inert in aqueous biological buffers until properly activated [2].

  • Tyrosine Reactivity (The Phenolate Pathway): Tyrosine possesses a phenolic hydroxyl group (pKa ~10). In mildly basic buffers (pH 7.5–8.0) or when situated near basic residues (like histidine or arginine) in a protein pocket, the phenol is deprotonated to a phenolate ion. The phenolate oxygen is a "hard" nucleophile that perfectly matches the "hard" S(VI) center. Furthermore, the local hydrogen-bonding network often stabilizes the departing fluoride ion, accelerating the irreversible formation of a stable sulfonate ester [3].

  • Lysine Reactivity (The Amine Pathway): Lysine contains a primary amine (pKa ~10.5). While unprotonated primary amines are generally strong nucleophiles, the nitrogen is "softer" than the phenolate oxygen. Without specific geometric activation or prolonged exposure, the reaction between the aliphatic sulfonyl fluoride and lysine to form a sulfonamide is kinetically sluggish[4].

G SF 4-Methoxybutane-1- sulfonyl fluoride Tyr Tyrosine (Phenolate) Hard Nucleophile SF->Tyr pH 7.8 Buffer H-bond Activation Lys Lysine (Primary Amine) Soft Nucleophile SF->Lys pH 7.8 Buffer Kinetic Bottleneck ProdTyr Sulfonate Ester (Fast, Irreversible) Tyr->ProdTyr SuFEx Click ProdLys Sulfonamide (Slow, High Barrier) Lys->ProdLys Sluggish

Fig 1. Mechanistic pathways dictating SuFEx chemoselectivity for Tyrosine over Lysine.

Quantitative Data Comparison

The chemoselectivity of aliphatic sulfonyl fluorides is best illustrated by competitive kinetic assays. When equimolar amounts of tyrosine- and lysine-containing peptide substrates are exposed to a sulfonyl fluoride in mildly basic aqueous media, the kinetic divergence is stark [1].

ParameterTyrosine (Tyr) ModificationLysine (Lys) Modification
Primary Adduct Sulfonate EsterSulfonamide
Reaction Kinetics (pH 7.8) Fast (Complete in 1–2 hours)Slow (>12 hours for significant yield)
Typical Conversion Yield > 85%< 20%
Hydrolytic Stability High (Stable at pH 4–9 up to 65°C)Moderate
Microenvironment Dependency High (Requires H-bonding to F⁻)Low

Data synthesized from competitive SuFEx macrocyclization and chemoproteomic profiling assays using aliphatic sulfonyl fluorides [1, 4].

Self-Validating Experimental Protocol

To harness and verify the chemoselectivity of 4-methoxybutane-1-sulfonyl fluoride in your own research, you must employ a self-validating workflow. This protocol ensures that the observed labeling is genuinely driven by SuFEx chemoselectivity rather than artifactual precipitation or non-specific binding.

Phase 1: Substrate Preparation & Reaction Setup
  • Buffer Preparation: Prepare a Phosphate-Buffered Saline (PBS) solution and adjust to pH 7.8 . Causality: This specific pH ensures sufficient transient deprotonation of tyrosine to phenolate without fully deprotonating the bulk lysine population, maximizing the chemoselective window.

  • Substrate Solubilization: Dissolve your target protein or model peptide (containing both Tyr and Lys residues) in the PBS buffer to a final concentration of 10 µM.

  • Reagent Addition: Dissolve 4-Methoxybutane-1-sulfonyl fluoride in DMSO. Add it to the reaction mixture to achieve a final concentration of 100 µM (10x molar excess). Ensure the final DMSO concentration remains ≤ 5% v/v to prevent protein denaturation.

Phase 2: Kinetic Sampling & Quenching
  • Incubation: Incubate the reaction at room temperature (22°C) with gentle agitation.

  • Time-Course Sampling: Extract 20 µL aliquots at 1h, 5h, and 24h time points.

  • Quenching (Self-Validation Step): Immediately quench each aliquot by adding a primary amine competitor (e.g., 50 mM Tris buffer, pH 8.0) or flash-freezing in liquid nitrogen. Causality: Quenching halts the slow background reaction with lysine, locking in the kinetic snapshot of tyrosine selectivity.

Phase 3: LC-MS/MS Mapping
  • Digestion: Subject the quenched protein samples to standard trypsin digestion. (Note: Trypsin cleaves at the C-terminal of Lys/Arg. If a Lys is modified by the sulfonyl fluoride, it will block trypsin cleavage—a secondary validation marker).

  • Mass Spectrometry: Analyze the peptides via LC-MS/MS. Look for the specific mass shift corresponding to the addition of the 4-methoxybutane-1-sulfonyl moiety (-F, +R-SO2) on Tyr (sulfonate ester) versus Lys (sulfonamide).

Workflow S1 1. Substrate Incubation (pH 7.8 PBS) S2 2. SuFEx Reagent Addition (4-Methoxybutane-1-SF) S1->S2 S3 3. Kinetic Sampling (1h, 5h, 24h) S2->S3 S4 4. LC-MS/MS Mapping (Self-Validation) S3->S4

Fig 2. Self-validating experimental workflow for mapping SuFEx chemoselectivity.

Conclusion & Application Insights

4-Methoxybutane-1-sulfonyl fluoride is a highly effective reagent for researchers looking to deliberately target active-site or surface-exposed tyrosine residues. By leveraging the "hard" electrophilicity of the S(VI) center and strictly controlling the pH to favor phenolate formation, scientists can achieve >85% chemoselectivity for tyrosine over lysine. This makes it an invaluable tool for synthesizing cyclic therapeutic peptides, developing covalent kinase inhibitors, and mapping ligandable hotspots in complex proteomes[3].

References

  • Seyrani, H., Vazifehkhorani, H. H., & Outlaw, V. K. (2025). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. RSC Chemical Science.
  • Hett, E. C., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology.
  • Zong, G., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. eScholarship (Nature Chemistry).
  • Peng, T., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Chemical Biology.

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